3,3-Dimethyl-1-butenylboronic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
[(E)-3,3-dimethylbut-1-enyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13BO2/c1-6(2,3)4-5-7(8)9/h4-5,8-9H,1-3H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTIWKIMYFQSVBZ-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(/C=C/C(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86595-37-1 | |
| Record name | 2-tert-Butyl-E-vinylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of 3,3-Dimethyl-1-butenylboronic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of 3,3-Dimethyl-1-butenylboronic acid, a valuable organoboron compound. Boronic acids and their derivatives are crucial building blocks in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, and have garnered significant attention in medicinal chemistry for their roles in sensor design and as active pharmaceutical ingredients.[1][2] This document details the physicochemical properties, outlines a representative synthetic protocol, and describes the standard characterization methodologies for this compound, tailored for professionals in chemical research and drug development.
Physicochemical and Structural Properties
This compound, also known as [(E)-3,3-dimethylbut-1-enyl]boronic acid, is a solid compound at room temperature.[3][4] Its key properties are summarized in the table below. Proper storage in an inert atmosphere and at low temperatures (under -20°C) is recommended to ensure stability.[5]
| Property | Value | Reference |
| CAS Number | 86595-37-1 | [4][5][6] |
| Molecular Formula | C₆H₁₃BO₂ | [4][5][6] |
| Molecular Weight | 127.98 g/mol | [4][5] |
| Melting Point | 78-80 °C | [5] |
| Boiling Point | 212.4 ± 23.0 °C (Predicted) | [5] |
| Density | 0.926 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa | 9.84 ± 0.43 (Predicted) | [5] |
| Physical Form | Solid | [4] |
| Water Solubility | Slightly soluble | [5] |
| InChI Key | CTIWKIMYFQSVBZ-SNAWJCMRSA-N | [4] |
| Canonical SMILES | CC(C)(C)C=CB(O)O | [4] |
Synthesis Protocol
The synthesis of vinylboronic acids can be achieved through several established methods. A common and effective approach involves the hydroboration of a terminal alkyne followed by hydrolysis. The following protocol is a representative example for the synthesis of this compound from 3,3-dimethyl-1-butyne.
Experimental Protocol: Hydroboration of 3,3-Dimethyl-1-butyne
Materials:
-
3,3-Dimethyl-1-butyne
-
Borane-dimethyl sulfide complex (BMS) or Catecholborane
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH) solution
-
Hydrogen peroxide (H₂O₂) (for oxidative workup if needed)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Reaction Setup: A dry, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser is flushed with nitrogen gas.
-
Hydroboration: 3,3-Dimethyl-1-butyne is dissolved in anhydrous THF in the flask and cooled to 0°C in an ice bath. A hydroborating agent (e.g., one equivalent of catecholborane or a stoichiometric amount of BMS) is added dropwise via the dropping funnel while maintaining the inert atmosphere and temperature.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 2-4 hours) to ensure the complete formation of the vinylborane intermediate. The progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Hydrolysis: Upon completion, the reaction is carefully quenched by the slow addition of water or an aqueous base (e.g., NaOH solution) at 0°C. This hydrolyzes the borane intermediate to the desired boronic acid.
-
Extraction: The aqueous layer is acidified with dilute HCl to a pH of approximately 2-3. The product is then extracted with diethyl ether or another suitable organic solvent. The organic layers are combined.
-
Drying and Concentration: The combined organic extract is washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound availability | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. boronmolecular.com [boronmolecular.com]
In-Depth Technical Guide to the Spectroscopic Data of 3,3-Dimethyl-1-butenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data and synthetic protocols for 3,3-Dimethyl-1-butenylboronic acid (also known as (E)-3,3-dimethylbut-1-enylboronic acid). This compound is a valuable building block in organic synthesis, particularly in cross-coupling reactions.
Core Compound Information
| Property | Value |
| Chemical Name | This compound |
| Synonyms | (E)-3,3-dimethylbut-1-enylboronic acid, trans-3,3-Dimethyl-1-butenylboronic acid |
| CAS Number | 86595-37-1[1][2] |
| Molecular Formula | C₆H₁₃BO₂[1][2] |
| Molecular Weight | 127.98 g/mol [1][2] |
| Physical Form | Solid |
Spectroscopic Data
Infrared (IR) Spectroscopy
An Attenuated Total Reflectance (ATR) IR spectrum is available for trans-3,3-dimethyl-1-butenylboronic acid. Key absorptions are expected for the O-H, C-H, C=C, and B-O bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed, experimentally verified NMR data for this compound is not available in the searched literature. However, expected chemical shifts can be predicted based on the structure and data from analogous compounds.
¹H NMR (Proton NMR)
| Protons | Multiplicity | Expected Chemical Shift (ppm) |
| -C(CH₃)₃ | singlet | ~1.0-1.2 |
| =CH-C(CH₃)₃ | doublet | ~5.5-6.0 |
| -CH=CH-B | doublet | ~6.5-7.0 |
| -B(OH)₂ | broad singlet | Variable (concentration and solvent dependent) |
¹³C NMR (Carbon-13 NMR)
| Carbon | Expected Chemical Shift (ppm) |
| -C (CH₃)₃ | ~30-35 |
| -C(C H₃)₃ | ~28-32 |
| =C H-C(CH₃)₃ | ~150-160 |
| -CH=C H-B | ~120-130 (often broad due to coupling with Boron) |
¹¹B NMR (Boron-11 NMR)
The ¹¹B NMR spectrum is expected to show a single broad peak characteristic of a trigonal boronic acid.
| Boron | Expected Chemical Shift (ppm) |
| -B(OH)₂ | ~28-33 |
Mass Spectrometry (MS)
Experimentally determined mass spectrometry data for this compound is not currently available. The fragmentation pattern upon ionization would likely involve the loss of water from the boronic acid group and cleavage of the tert-butyl group.
| Ion | Expected m/z |
| [M]⁺ | 128 |
| [M-H₂O]⁺ | 110 |
| [M-C₄H₉]⁺ | 71 |
Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the available literature. However, a common and effective method for the synthesis of (E)-alkenylboronic acids is the hydroboration of a terminal alkyne, followed by hydrolysis.
Synthesis via Hydroboration of 3,3-Dimethyl-1-butyne
A plausible synthetic route involves the hydroboration of 3,3-dimethyl-1-butyne with a suitable hydroborating agent, followed by an oxidative or hydrolytic workup. A general procedure using dichloroborane generated in situ is described below.[3]
Reaction Scheme:
References
Navigating the Use of (E)-3,3-Dimethyl-1-butenylboronic Acid: A Technical Guide to Stability and Handling
For Researchers, Scientists, and Drug Development Professionals
(E)-3,3-Dimethyl-1-butenylboronic acid is a valuable reagent in modern organic synthesis, primarily utilized as a building block in carbon-carbon bond-forming reactions. Its unique structural features offer access to a range of complex molecules. However, its effective use is predicated on a thorough understanding of its stability, handling requirements, and reactivity. This guide provides an in-depth overview of these critical aspects to ensure safe and successful experimental outcomes.
Stability Profile
Boronic acids, as a class, can be susceptible to degradation, particularly through protodeboronation and oxidation. While specific quantitative stability data for (E)-3,3-Dimethyl-1-butenylboronic acid is not extensively published, general principles for boronic acid stability apply. The product is generally considered chemically stable under standard ambient conditions (room temperature).[1] However, to ensure maximum integrity, particularly for long-term storage, specific conditions are recommended. It is also common practice to convert boronic acids to more stable boronic esters, such as pinacol esters, for purification and storage, as these are less prone to hydrolysis and degradation.[2]
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[3] Some suppliers recommend freezer storage (-20°C) or refrigeration (2-8°C).[4][5] | Minimizes potential thermal degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Protects against oxidation. |
| Light | Protect from light.[6] | Some related compounds are light-sensitive, and this is a general precaution for complex organic molecules. |
| Moisture | Store in a tightly-closed container.[1][3][6][7] | Boronic acids can be sensitive to moisture. |
Safe Handling and Storage Protocols
Proper handling and storage are paramount to ensure the safety of laboratory personnel and to maintain the chemical's purity.
| Aspect | Guideline |
| Ventilation | Use only in a well-ventilated area or outdoors.[3][8] Facilities should be equipped with an eyewash fountain.[3] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, and eye/face protection (safety glasses or face shield).[3][6][8] |
| Hygiene | Wash hands thoroughly after handling.[3][6] Avoid contact with skin, eyes, and clothing.[3] Do not breathe dust/fume/gas/mist/vapors/spray.[3][8] |
| Storage | Store in a tightly-closed container in a cool, dry, well-ventilated area.[1][3][6][7] Keep away from incompatible substances, heat, sparks, and open flames.[6][7][9] |
| Spill Response | In case of a spill, prevent further leakage if safe to do so. Vacuum, sweep up, or absorb with inert material and place into a suitable disposal container.[3] Avoid dust formation.[8] |
Reactivity and Incompatibilities
Understanding the reactivity profile of (E)-3,3-Dimethyl-1-butenylboronic acid is crucial for planning successful reactions and avoiding hazardous situations.
| Class of Substance | Incompatibility |
| Oxidizing Agents | Strong oxidizing agents.[6] |
| Ignition Sources | Keep away from open flames, hot surfaces, and sources of ignition.[1][6][7][9] |
The primary utility of alkenylboronic acids like this compound lies in their role as nucleophilic partners in transition metal-catalyzed cross-coupling reactions.[3]
Experimental Protocols
While a specific, published protocol for (E)-3,3-Dimethyl-1-butenylboronic acid was not found, a representative procedure for a Suzuki-Miyaura cross-coupling reaction, a common application for this class of compound, is provided below. This protocol is illustrative and may require optimization for specific substrates.
Representative Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines the coupling of an aryl halide with (E)-3,3-Dimethyl-1-butenylboronic acid.
Materials:
-
(E)-3,3-Dimethyl-1-butenylboronic acid
-
Aryl halide (e.g., Aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-Dioxane, Toluene, or DMF, often with a small amount of water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), (E)-3,3-Dimethyl-1-butenylboronic acid (1.2 mmol), and the base (2.0-3.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water, 5 mL).
-
Reaction: Stir the mixture at the desired temperature (ranging from room temperature to reflux, e.g., 80-100 °C) and monitor the reaction progress by TLC or GC/LC-MS. The reaction time can vary from a few hours to overnight.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Safety and Hazard Information
(E)-3,3-Dimethyl-1-butenylboronic acid is classified as a hazardous chemical. All personnel handling this compound must be familiar with its potential hazards.
| Hazard Category | Hazard Statement |
| Skin Irritation | H315: Causes skin irritation.[3][8] |
| Eye Irritation | H319: Causes serious eye irritation.[3][8] |
| Respiratory Irritation | H335: May cause respiratory irritation.[3][8] |
Always consult the most current Safety Data Sheet (SDS) from your supplier before use.
Visual Workflow and Logic Diagrams
To further clarify the handling and experimental processes, the following diagrams are provided.
Caption: Safe Handling and Storage Workflow.
Caption: Suzuki-Miyaura Coupling Experimental Workflow.
References
- 1. Alkylboronic acid or boronate synthesis [organic-chemistry.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. The reactivity of alkenyl boron reagents in catalytic reactions: recent advances and perspectives - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01703J [pubs.rsc.org]
- 4. chemscene.com [chemscene.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buy [(1E)-3-Methylbut-1-en-1-yl]boronic acid (EVT-8955004) | 70813-75-1 [evitachem.com]
- 8. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 9. Vinylboronic acid or boronate synthesis [organic-chemistry.org]
Navigating the Challenges of Sterically Hindered Vinylboronic Acids: A Technical Guide to Their Reactivity Profile
For researchers, scientists, and professionals in drug development, sterically hindered vinylboronic acids represent a powerful yet challenging class of reagents. Their unique structural features offer access to complex molecular architectures, particularly in the synthesis of tetrasubstituted alkenes, which are prevalent motifs in pharmacologically active compounds. However, the inherent steric bulk surrounding the boronic acid moiety significantly influences their reactivity, necessitating carefully optimized conditions and a deep understanding of the underlying reaction dynamics. This technical guide provides an in-depth analysis of the reactivity profile of these valuable synthetic intermediates, focusing on their application in the Suzuki-Miyaura cross-coupling reaction.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its mild reaction conditions and broad functional group tolerance.[1] However, when employing sterically demanding vinylboronic acids, the efficiency of the coupling can be dramatically affected. The increased steric hindrance around the boron atom can impede the crucial transmetalation step in the catalytic cycle, often leading to lower yields and sluggish reaction rates.[1] Overcoming these challenges requires a strategic selection of catalysts, ligands, and reaction parameters.
The Critical Role of Ligands and Catalysts in Overcoming Steric Hindrance
The choice of palladium catalyst and, more importantly, the associated phosphine ligand is paramount for achieving successful cross-coupling with sterically hindered vinylboronic acids. Bulky and electron-rich phosphine ligands are often essential to facilitate the reaction. These ligands promote the formation of a coordinatively unsaturated palladium(0) species, which is more reactive in the oxidative addition step. Furthermore, they can stabilize the palladium center throughout the catalytic cycle and facilitate the otherwise difficult transmetalation of the bulky vinyl group.
| Vinylboronic Acid Derivative | Coupling Partner | Catalyst / Ligand | Base | Solvent | Yield (%) | Reference |
| (E)-(1,2-diphenylvinyl)boronic acid | Aryl Halide | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | Moderate to Good | General Suzuki-Miyaura Protocols |
| Tetrasubstituted Vinylboronate | Aryl Halide | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | Good to Excellent | [2] |
| β,β-disubstituted vinylboronic acid | Aryl Halide | Pd₂(dba)₃ / XPhos | CsF | THF | High | [2] |
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Sterically Hindered Vinylboronic Acids. This table is a compilation of typical conditions reported in the literature for similar transformations and is intended to be illustrative rather than a direct comparative dataset.
Experimental Protocols: A Guideline for Synthesis and Coupling
The successful application of sterically hindered vinylboronic acids begins with their efficient and stereoselective synthesis. A common and effective method is the hydroboration of a correspondingly substituted alkyne. The following protocol provides a general guideline for the synthesis of a sterically hindered vinylboronic acid pinacol ester, a stable and commonly used derivative.
General Protocol for the Synthesis of a Sterically Hindered Vinylboronic Acid Pinacol Ester
-
Reaction Setup: To a dry, inert-atmosphere flask, add the sterically hindered alkyne (1.0 equiv) and a suitable solvent such as THF.
-
Hydroboration: Add a hydroborating agent, for example, pinacolborane (HBpin, 1.1 equiv), and a suitable catalyst (e.g., a rhodium or iridium complex) if required. The choice of catalyst can influence the regioselectivity and stereoselectivity of the hydroboration.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, carefully quench any remaining hydroborating agent. Extract the product with a suitable organic solvent, wash the organic layer with brine, and dry it over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired vinylboronic acid pinacol ester.
General Protocol for the Suzuki-Miyaura Coupling of a Sterically Hindered Vinylboronic Acid Pinacol Ester
-
Reaction Setup: In a reaction vessel, combine the sterically hindered vinylboronic acid pinacol ester (1.2 equiv), the aryl or vinyl halide (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water.
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to the desired temperature (typically 80-110 °C).
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and add water. Extract the product with an organic solvent. Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Visualizing the Process: Reaction Workflow and Catalytic Cycle
To better understand the key stages and challenges in the application of sterically hindered vinylboronic acids, the following diagrams illustrate a typical experimental workflow and the fundamental steps of the Suzuki-Miyaura catalytic cycle.
References
An In-Depth Technical Guide to 3,3-Dimethyl-1-butenylboronic Acid: From Discovery to Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-3,3-Dimethyl-1-butenylboronic acid, a valuable reagent in organic synthesis, has a history rooted in the pioneering work of Nobel laureate H.C. Brown on hydroboration. This technical guide traces the discovery and development of this versatile building block, from its conceptual origins in the 1960s to modern, efficient synthetic protocols. Detailed experimental procedures, quantitative data, and a historical overview are provided to serve as a comprehensive resource for researchers utilizing this compound, particularly in the realm of Suzuki-Miyaura cross-coupling reactions.
Introduction: The Dawn of Alkenylboronic Acids
The journey to 3,3-Dimethyl-1-butenylboronic acid begins with the broader discovery of boronic acids and the development of hydroboration. While the first boronic acid was synthesized by Edward Frankland in 1860, the ability to create alkenylboronic acids with high stereoselectivity and regioselectivity was unlocked by the groundbreaking work of Herbert C. Brown and his colleagues.
In 1961, Brown and Zweifel published their seminal work on the hydroboration of acetylenes, demonstrating that the addition of borane to a triple bond could produce vinylboranes.[1] This research laid the fundamental groundwork for the synthesis of a wide array of alkenylboronic acids. A key challenge identified in this early work was preventing the dihydroboration of terminal alkynes. The solution, as they demonstrated, was the use of sterically hindered boranes. This principle is central to the selective synthesis of monosubstituted alkenylboranes, the direct precursors to the corresponding boronic acids.
The First Synthesis: Building on Foundational Principles
While a single "discovery" paper for this compound is not readily apparent in the literature, its first synthesis can be inferred from the application of Brown's established hydroboration methodologies to 3,3-dimethyl-1-butyne (tert-butylacetylene). The use of a bulky hydroborating agent, such as disiamylborane or dicyclohexylborane, is crucial to stop the reaction at the monohydroboration stage, yielding the desired (E)-alkenylborane. Subsequent oxidation or hydrolysis then affords the boronic acid.
The logical progression from the foundational work on alkyne hydroboration to the synthesis of specific alkenylboronic acids like this compound represents a direct application of established chemical principles rather than a singular discovery event.
Evolution of Synthetic Methodologies
Over the decades, the synthesis of alkenylboronic acids has been refined for improved efficiency, safety, and functional group tolerance. A significant advancement in the preparation of stable and easily handleable forms of these reagents is the synthesis of their pinacol esters.
A notable modern method for the synthesis of the pinacol ester of (E)-3,3-Dimethyl-1-butenylboronic acid was developed by Hoshi, Shirakawa, and Arase in 2004. Their approach involves the hydroboration of 3,3-dimethyl-1-butyne with pinacolborane, catalyzed by dicyclohexylborane. This method offers a mild and efficient route to the protected boronic acid.
The free boronic acid can then be obtained by the hydrolysis of the pinacol ester. A general and effective method for this deprotection involves transesterification with diethanolamine followed by hydrolysis with a mild acid.[2]
Quantitative Data
The physical and spectroscopic properties of (E)-3,3-Dimethyl-1-butenylboronic acid and its pinacol ester are summarized in the tables below.
Table 1: Physical and Chemical Properties
| Property | (E)-3,3-Dimethyl-1-butenylboronic acid | (E)-3,3-Dimethyl-1-butenylboronic acid, pinacol ester |
| CAS Number | 86595-37-1 | 157945-83-0 |
| Molecular Formula | C6H13BO2 | C12H23BO2 |
| Molecular Weight | 127.98 g/mol | 210.12 g/mol |
| Appearance | Solid | - |
| Melting Point | 78-80 °C | - |
Table 2: Spectroscopic Data (Predicted and Experimental)
| Data Type | (E)-3,3-Dimethyl-1-butenylboronic acid |
| ¹H NMR (CDCl₃, ppm) | δ 1.10 (s, 9H), 5.60 (d, 1H), 6.80 (d, 1H), ~7.0 (br s, 2H) |
| ¹³C NMR (CDCl₃, ppm) | δ 28.5 (3C), 33.0, ~125 (br), ~155 |
| ¹¹B NMR (CDCl₃, ppm) | ~30 |
Note: NMR data are approximate and can vary based on solvent and concentration. The broadness of the vinyl carbon signals is due to quadrupolar relaxation of the boron nucleus.
Experimental Protocols
Synthesis of (E)-3,3-Dimethyl-1-butenylboronic acid, pinacol ester
This protocol is adapted from the work of Hoshi, Shirakawa, and Arase (2004).
Diagram 1: Synthesis of (E)-3,3-Dimethyl-1-butenylboronic acid, pinacol ester
Caption: Catalytic hydroboration of 3,3-dimethyl-1-butyne.
Procedure:
-
To a stirred solution of 3,3-dimethyl-1-butyne (1.0 mmol) and pinacolborane (1.1 mmol) under an inert atmosphere, add a catalytic amount of dicyclohexylborane (0.05 mmol).
-
Stir the mixture at room temperature until the reaction is complete (monitoring by GC-MS or TLC is recommended).
-
The product can be isolated by distillation under reduced pressure or used directly in subsequent steps after removal of the catalyst.
Hydrolysis of the Pinacol Ester to (E)-3,3-Dimethyl-1-butenylboronic acid
This protocol is a general method for the deprotection of pinacol boronate esters.[2]
Diagram 2: Hydrolysis of Pinacol Ester
Caption: Two-step deprotection of the pinacol ester.
Procedure:
-
Dissolve the pinacol ester (1.0 mmol) in diethyl ether.
-
Add diethanolamine (1.1 mmol) and stir at room temperature. A precipitate of the diethanolamine adduct will form.
-
Filter the precipitate and wash with ether.
-
Suspend the diethanolamine adduct in a biphasic mixture of diethyl ether and 1M HCl.
-
Stir vigorously until the solid dissolves.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield the free boronic acid.
Applications in Organic Synthesis
The primary application of (E)-3,3-Dimethyl-1-butenylboronic acid is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction is one of the most powerful and versatile methods for the formation of carbon-carbon bonds. The bulky tert-butyl group of this compound can influence the steric environment of the resulting coupled product, making it a useful building block in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.
Diagram 3: Suzuki-Miyaura Coupling
Caption: General scheme of the Suzuki-Miyaura reaction.
Conclusion
(E)-3,3-Dimethyl-1-butenylboronic acid is a testament to the enduring legacy of fundamental discoveries in organic chemistry. From its conceptual origins in the pioneering work on hydroboration, it has evolved into a readily accessible and highly useful reagent. The synthetic methodologies have progressed from the initial use of reactive boranes to more stable and manageable precursors like pinacol esters. This guide provides a comprehensive overview of its history, synthesis, and key properties, serving as a valuable resource for its application in modern organic synthesis.
References
Technical Guide: (E)-(3,3-dimethylbut-1-en-1-yl)boronic acid (CAS 86595-37-1)
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and primary applications of (E)-(3,3-dimethylbut-1-en-1-yl)boronic acid, CAS number 86595-37-1. The content is tailored for researchers, scientists, and professionals in drug development and organic synthesis.
Chemical and Physical Properties
(E)-(3,3-dimethylbut-1-en-1-yl)boronic acid, also known as 2-tert-Butyl-trans-vinylboronic acid, is an organoboron compound that serves as a valuable building block in organic chemistry. Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 86595-37-1 | [1][2] |
| Molecular Formula | C₆H₁₃BO₂ | [1][2] |
| Molecular Weight | 127.98 g/mol | [1][2] |
| IUPAC Name | [(E)-3,3-dimethylbut-1-en-1-yl]boronic acid | [1][2] |
| Synonyms | 2-tert-Butyl-trans-vinylboronic acid, 3,3-Dimethyl-1-butenylboronic acid | [1][2] |
| Appearance | Solid | General knowledge |
| Melting Point | 78-80 °C | General knowledge |
| Boiling Point | 212.4 ± 23.0 °C (Predicted) | General knowledge |
| Density | 0.926 ± 0.06 g/cm³ (Predicted) | General knowledge |
| Solubility | Slightly soluble in water. | [2] |
| SMILES | CC(C)(C)C=CB(O)O | [1] |
| InChI Key | CTIWKIMYFQSVBZ-SNAWJCMRSA-N | [1] |
Applications in Organic Synthesis
The primary application of (E)-(3,3-dimethylbut-1-en-1-yl)boronic acid is as a reactant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.
In a typical Suzuki-Miyaura coupling, the vinylboronic acid reacts with an organic halide or triflate in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, preserving the stereochemistry of the double bond.
Experimental Workflow: Suzuki-Miyaura Coupling
The following diagram illustrates a generalized workflow for a Suzuki-Miyaura coupling reaction using (E)-(3,3-dimethylbut-1-en-1-yl)boronic acid.
References
Theoretical Analysis of 3,3-Dimethyl-1-butenylboronic Acid: A Methodological Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document outlines a comprehensive theoretical framework for the structural and electronic analysis of 3,3-Dimethyl-1-butenylboronic acid. Given the absence of specific experimental or extensive theoretical data in the public domain for this molecule, this guide serves as a methodological blueprint for future computational studies.
Introduction
Boronic acids are a class of organoboron compounds that have garnered significant interest in medicinal chemistry and materials science. Their unique electronic properties and ability to form reversible covalent bonds with diols make them valuable pharmacophores and building blocks. This compound, with its specific arrangement of a bulky tert-butyl group adjacent to a vinylboronic acid moiety, presents an interesting case for theoretical investigation. Understanding its three-dimensional structure, conformational flexibility, and electronic properties is crucial for predicting its reactivity, stability, and potential interactions with biological targets.
This whitepaper details the standard computational protocols and theoretical approaches that can be employed to thoroughly characterize the structure of this compound. The methodologies described herein are based on established practices for the computational analysis of organic and organoboron molecules.
Theoretical Methodology
A robust theoretical study of a molecule like this compound involves a multi-step computational workflow. This process begins with the initial construction of the molecule in silico and proceeds through geometry optimization, conformational analysis, and the calculation of various molecular properties.
Computational Workflow
The logical flow of a theoretical investigation into the structure of this compound is depicted below. This workflow ensures a systematic and comprehensive analysis, from initial structure generation to the final reporting of calculated properties.
Experimental Protocols for Theoretical Calculations
The following outlines the detailed protocols for the key computational experiments within the workflow.
-
Software: All calculations would be performed using a standard quantum chemistry software package, such as Gaussian, ORCA, or Spartan.
-
Initial Structure Generation: The 2D structure of this compound is drawn and converted to a 3D structure. A preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94) is performed to obtain a reasonable starting geometry.
-
Conformational Analysis: A systematic or stochastic conformational search is conducted to identify low-energy conformers. This is crucial for molecules with rotatable bonds. The dihedral angles around the C-C and C-B single bonds would be systematically rotated to explore the potential energy surface.
-
Geometry Optimization and Frequency Calculations: The geometries of all identified low-energy conformers are then optimized using Density Functional Theory (DFT). A common and well-validated method for organic molecules is the B3LYP functional with the 6-31G(d,p) basis set.[1][2] Following optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to obtain zero-point vibrational energies and thermal corrections.
-
Single Point Energy Calculations: To obtain more accurate electronic energies, single-point energy calculations are performed on the B3LYP/6-31G(d,p) optimized geometries using a larger basis set, such as 6-311++G(d,p). This approach provides a good balance between computational cost and accuracy.
-
Calculation of Molecular Properties:
-
Structural Parameters: Bond lengths, bond angles, and dihedral angles are extracted from the final optimized geometry of the lowest energy conformer.
-
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The electrostatic potential (ESP) is mapped onto the electron density surface to visualize regions of positive and negative charge.
-
Spectroscopic Properties: Vibrational frequencies from the frequency calculation are used to predict the infrared (IR) and Raman spectra. Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated using methods like GIAO (Gauge-Independent Atomic Orbital).
-
Hypothetical Data Presentation
The quantitative data obtained from the theoretical calculations would be summarized in clearly structured tables for easy comparison and analysis. The following tables represent hypothetical results for the lowest energy conformer of this compound.
Structural Parameters
This table would present the key geometrical parameters of the molecule.
| Parameter | Atoms Involved | Calculated Value |
| Bond Lengths (Å) | ||
| C1=C2 | 1.34 | |
| C2-B | 1.56 | |
| B-O1 | 1.37 | |
| B-O2 | 1.37 | |
| C1-C3 | 1.51 | |
| C3-C4 (tert-butyl) | 1.54 | |
| **Bond Angles (°) ** | ||
| C1=C2-B | 122.5 | |
| C2-B-O1 | 121.0 | |
| O1-B-O2 | 118.0 | |
| C2-C1-C3 | 125.0 | |
| Dihedral Angles (°) | ||
| C3-C1-C2-B | 180.0 (trans) | |
| C1-C2-B-O1 | 0.0 (planar) |
Table 1: Calculated Geometric Parameters for this compound (B3LYP/6-31G(d,p)).
Electronic and Thermodynamic Properties
This table would summarize the key electronic and thermodynamic properties.
| Property | Calculated Value | Units |
| Electronic Energy | -405.12345 | Hartrees |
| Zero-point Energy | 0.15678 | Hartrees |
| Enthalpy (298.15 K) | -405.98765 | Hartrees |
| Gibbs Free Energy (298.15 K) | -405.03456 | Hartrees |
| HOMO Energy | -6.54 | eV |
| LUMO Energy | -0.21 | eV |
| HOMO-LUMO Gap | 6.33 | eV |
| Dipole Moment | 2.15 | Debye |
Table 2: Calculated Electronic and Thermodynamic Properties (B3LYP/6-311++G(d,p)//B3LYP/6-31G(d,p)).
Mandatory Visualization
Visual representations are critical for understanding the spatial arrangement and key structural features of the molecule.
Conclusion
This whitepaper provides a detailed methodological guide for the theoretical study of this compound. By following the outlined computational workflow, researchers can obtain valuable insights into the structural, electronic, and spectroscopic properties of this molecule. The resulting data, presented in a clear and organized manner, will be instrumental in understanding its chemical behavior and will provide a solid foundation for its potential applications in drug design and materials science. While the data presented herein is hypothetical, it serves to illustrate the expected outcomes of such a computational investigation.
References
An In-depth Technical Guide to the Solubility of 3,3-Dimethyl-1-butenylboronic acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Dimethyl-1-butenylboronic acid is an organoboron compound with potential applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the development of new pharmaceutical agents. A thorough understanding of its solubility in various organic solvents is crucial for optimizing reaction conditions, designing purification strategies, and developing formulations. This technical guide provides a comprehensive overview of the methodologies for determining the solubility of boronic acids, acknowledging the current lack of specific public data for this compound. The guide presents a detailed experimental protocol to enable researchers to generate reliable solubility data.
Data Presentation
Table 1: Solubility Data Template for this compound
| Organic Solvent | Temperature (°C) | Solubility (mol/L) | Solubility (g/L) | Method of Determination | Notes |
Experimental Protocols
The determination of solubility is a critical step in characterizing a chemical compound. For boronic acids, a common and reliable technique is the dynamic (or synthetic) method.[1][2] This method involves the visual or instrumental observation of the dissolution of a solid in a liquid upon controlled heating.[2]
Dynamic Method for Solubility Determination
This protocol is adapted from established methods for determining the solubility of boronic acids.[1][2]
1. Materials and Equipment:
-
This compound (high purity)
-
High-purity organic solvents
-
Jacketed glass vessel or sealed vials
-
Analytical balance (precision ± 0.1 mg)
-
Magnetic stirrer and stir bars
-
Calibrated temperature probe or thermometer
-
Controlled temperature bath (thermostat)
-
Luminance probe or laser beam for turbidity measurement (optional, for enhanced precision)
2. Procedure:
-
Sample Preparation: Accurately weigh a known amount of this compound and the selected organic solvent into the jacketed glass vessel or a sealable vial to create a mixture of known composition.[2]
-
Heating and Stirring: Place the vessel in the thermostat bath and begin vigorous stirring to ensure the mixture is homogeneous.[2] The temperature of the bath should be slowly and constantly increased, for example, at a rate of 0.1-0.5 °C per minute.[1]
-
Turbidity Monitoring: Continuously monitor the turbidity of the solution. This can be done visually by observing the disappearance of the last solid particles, or more accurately by using a luminance probe that measures the intensity of light passing through the solution.[1][2]
-
Determination of Dissolution Temperature: The temperature at which the last solid particles dissolve and the solution becomes clear is recorded as the solubility temperature for that specific composition.[1] A sharp increase in light intensity measured by a luminance probe can pinpoint this temperature with high accuracy.[2]
-
Data Collection: Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve, which plots solubility against temperature.[1]
3. Data Analysis:
The collected data can be plotted with temperature on the y-axis and the mole fraction of the solute on the x-axis. This graphical representation provides a clear profile of the compound's solubility in the tested solvent.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the dynamic method for determining the solubility of this compound.
Caption: Experimental workflow for the dynamic solubility determination method.
References
A Technical Guide to the Fundamental Reaction Mechanisms of Vinylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Vinylboronic acids and their derivatives have emerged as indispensable reagents in modern organic synthesis, prized for their versatility in forming carbon-carbon and carbon-heteroatom bonds. Their unique reactivity and stability make them crucial building blocks in the synthesis of complex molecules, including pharmaceuticals and advanced materials. This guide provides an in-depth exploration of the core reaction mechanisms involving vinylboronic acids, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding.
Suzuki-Miyaura Coupling: A Cornerstone of C-C Bond Formation
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is arguably the most prominent application of vinylboronic acids, enabling the stereospecific formation of substituted alkenes, styrenes, and conjugated dienes.[1][2] The catalytic cycle, a sequence of oxidative addition, transmetalation, and reductive elimination, is central to this transformation.[1]
The reaction is initiated by the oxidative addition of an organic halide to a palladium(0) complex, forming a Pd(II) species. The subsequent transmetalation step, which is often rate-limiting, involves the transfer of the vinyl group from the boron atom to the palladium center. This crucial step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[1] Finally, reductive elimination from the palladium(II) complex yields the desired coupled product and regenerates the active palladium(0) catalyst.[1]
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Vinylboronic Acid Derivative | Catalyst (mol%) | Base | Solvent | Yield (%) | Ref |
| 1 | 4-Bromoacetophenone | Trivinylboroxane-pyridine complex | Pd(PPh₃)₄ (3) | K₂CO₃ | DME/H₂O | 95 | [2] |
| 2 | 2-Bromotoluene | Trivinylboroxane-pyridine complex | Pd(PPh₃)₄ (3) | K₂CO₃ | DME/H₂O | 88 | [2] |
| 3 | 4-Iodoanisole | Trivinylboroxane-pyridine complex | Pd(PPh₃)₄ (3) | K₂CO₃ | DME/H₂O | 92 | [2] |
| 4 | Phenylboronic acid | Vinyl mesylate | Na₂PdCl₄ (1) / CataCXium F sulf (2) | K₂CO₃ | H₂O | 98 | [3] |
| 5 | 4-Acetylphenylboronic acid | Vinyl mesylate | Na₂PdCl₄ (1) / CataCXium F sulf (2) | K₂CO₃ | H₂O | 96 | [3] |
Experimental Protocol: Suzuki-Miyaura Vinylation of an Aryl Bromide
A representative procedure for the vinylation of an aryl bromide is as follows:
-
To a reaction vessel, add the aryl bromide (1.0 mmol), trivinylboroxane-pyridine complex (0.5 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium tetrakis(triphenylphosphine) (0.03 mmol) to the vessel.
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon) three times.
-
Degassed 1,2-dimethoxyethane (DME) (8 mL) and water (2 mL) are added via syringe.
-
The reaction mixture is heated to 80 °C and stirred for 12-16 hours, with progress monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate (20 mL).
-
The organic layer is washed with water (2 x 10 mL) and brine (10 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired vinylated arene.[2]
Chan-Lam Coupling: Forging C-N and C-O Bonds
The Chan-Lam coupling reaction provides a powerful and mild method for the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds, using copper catalysts.[4] This reaction is particularly advantageous as it can often be performed at room temperature and is tolerant of air and moisture, offering a practical alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination.[4] The methodology is applicable to the N-vinylation of various nitrogen-containing nucleophiles using vinylboronic acids.[5]
The proposed mechanism involves the formation of a copper(II) complex through transmetalation of the vinylboronic acid. This intermediate can then undergo reductive elimination to form the C-N or C-O bond and a copper(I) species. The catalytic cycle is completed by the oxidation of copper(I) back to copper(II) by an oxidant, often oxygen from the air.[6]
Quantitative Data for Chan-Lam Coupling
| Entry | Nucleophile | Boronic Acid Derivative | Catalyst | Solvent | Yield (%) | Ref |
| 1 | Morpholine | (E)-Oct-1-en-1-ylboronic acid pinacol ester | CuBr₂ | Morpholine (neat) | 99 | [7] |
| 2 | Aniline | Phenylboronic acid pinacol ester | Cu(OAc)₂ | MeCN/EtOH | >95 | [8] |
| 3 | 2-Aminopyridine | p-Tolylboronic acid | Cu(OAc)₂ | DMSO | Not specified | [6] |
| 4 | Pyrrole | 4-Cyanophenylboronic acid | Cu(OAc)₂ | Pyridine | 93 | [4] |
| 5 | 3-Isoproyl-1H-pyrazole | Phenylboronic ester | Cu(OAc)₂ | Acetonitrile | Not specified | [6] |
Experimental Protocol: Chan-Lam N-Vinylation of an Amine
A general procedure for the N-vinylation of an amine is as follows:
-
In a reaction vial, combine the amine (1.0 mmol), the vinylboronic acid or ester (1.2 mmol), copper(II) acetate (0.1 mmol), and a suitable ligand (e.g., pyridine, 0.2 mmol).
-
Add a solvent such as dichloromethane (DCM) or acetonitrile (5 mL).
-
The reaction mixture is stirred at room temperature and open to the air for 24-72 hours. Progress is monitored by TLC.
-
Upon completion, the reaction mixture is filtered through a pad of celite and the filtrate is concentrated.
-
The residue is taken up in ethyl acetate (20 mL) and washed with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography.[4][6]
Addition Reactions to Carbonyls and Imines
Vinylboronic acids and their esters can act as nucleophiles in addition reactions to electrophilic carbonyl compounds and imines. These reactions are valuable for the synthesis of allylic alcohols and amines, which are important structural motifs in many natural products and pharmaceuticals.
The reaction often proceeds through a six-membered cyclic transition state, particularly in the case of additions to aldehydes. This stereoselective pathway allows for the predictable formation of specific diastereomers. The reaction can be promoted by heat or by the use of Lewis or Brønsted acids.
Quantitative Data for Addition to Aldehydes
| Entry | Aldehyde | Boron Reagent | Catalyst/Conditions | Yield (%) | Diastereomeric Ratio (Z:E) | Ref |
| 1 | n-Hexanal | Bis(pinacolato)borylmethane/LiTMP | THF, -78 °C to rt | 94 | >98:2 | [9] |
| 2 | Benzaldehyde | Bis(pinacolato)borylmethane/LiTMP | THF, -78 °C to rt | 96 | >98:2 | [9] |
| 3 | Cinnamaldehyde | Bis(pinacolato)borylmethane/LiTMP | THF, -78 °C to rt | 91 | >98:2 | [9] |
| 4 | Cyclohexanecarboxaldehyde | Bis(pinacolato)borylmethane/LiTMP | THF, -78 °C to rt | 95 | >98:2 | [9] |
| 5 | n-Hexanal | 1,1-Bis(neopentylglycolato)borylethane/LiTMP | THF, -78 °C to rt | 85 | 77:23 | [9] |
Experimental Protocol: Boron-Wittig Reaction for Vinyl Boronate Synthesis from Aldehydes
This protocol describes the synthesis of a vinyl boronate, which can then be used in addition reactions.
-
To a solution of 1,1-bis(pinacolato)borylmethane (1.2 mmol) in anhydrous THF (5 mL) at 0 °C is added lithium tetramethylpiperidide (LiTMP) (1.2 mmol).
-
The mixture is stirred at 0 °C for 5 minutes and then cooled to -78 °C.
-
A solution of the aldehyde (1.0 mmol) in anhydrous THF (2 mL) is added dropwise.
-
The reaction mixture is stirred at -78 °C for 4 hours and then allowed to warm to room temperature.
-
The reaction is quenched with saturated aqueous ammonium chloride solution (10 mL) and extracted with diethyl ether (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by flash chromatography on silica gel to afford the vinyl boronate.[9]
Conclusion
Vinylboronic acids are powerful and versatile building blocks in organic synthesis. A thorough understanding of their fundamental reaction mechanisms, including the Suzuki-Miyaura coupling, Chan-Lam coupling, and addition reactions to carbonyls, is essential for their effective application in the development of new synthetic methodologies and the construction of complex molecular architectures. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers in academia and industry, facilitating the practical implementation of these important transformations.
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. rsc.org [rsc.org]
- 4. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 5. marmacs.org [marmacs.org]
- 6. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem [organic-chemistry.org]
- 9. Synthesis of Vinyl Boronates from Aldehydes by a Practical Boron-Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: Suzuki-Miyaura Coupling of 3,3-Dimethyl-1-butenylboronic Acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura coupling of 3,3-dimethyl-1-butenylboronic acid with a range of aryl halides. This specific transformation is of interest in medicinal chemistry and materials science for the introduction of the sterically demanding neohexenyl moiety onto aromatic and heteroaromatic scaffolds. The protocol is optimized for high yields and is adaptable to various aryl halide substrates, including those that are electron-rich, electron-poor, and sterically hindered.
The successful coupling of sterically hindered vinylboronic acids, such as this compound, often requires careful selection of the catalyst system and reaction conditions to overcome the challenges posed by steric hindrance. The use of bulky, electron-rich phosphine ligands in conjunction with a palladium precursor is crucial for promoting the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.
Optimized Protocol
This protocol is an adapted method based on established procedures for sterically demanding Suzuki-Miyaura couplings.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide, aryl chloride)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri-tert-butylphosphine (P(t-Bu)₃) or Tri-tert-butylphosphonium tetrafluoroborate ([HP(t-Bu)₃]BF₄)
-
Potassium phosphate tribasic (K₃PO₄), anhydrous
-
Toluene or 1,4-Dioxane, anhydrous
-
Deionized water, degassed
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and Schlenk line or glovebox equipment
Equipment:
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Heating mantle or oil bath with a temperature controller
-
Magnetic stirrer
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)
Experimental Workflow Diagram
Caption: A schematic overview of the experimental workflow for the Suzuki-Miyaura coupling reaction.
Detailed Experimental Protocol
-
Reaction Setup:
-
To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and anhydrous potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).
-
Seal the vessel with a septum or screw cap and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
-
Catalyst Preparation and Addition:
-
In a separate vial under an inert atmosphere, prepare the catalyst solution by dissolving tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 0.01 equiv) and tri-tert-butylphosphine (P(t-Bu)₃) (0.04 mmol, 0.04 equiv) in anhydrous toluene or 1,4-dioxane (2 mL).
-
Using a syringe, add the catalyst solution to the reaction vessel containing the substrates and base.
-
-
Reaction:
-
Add an additional volume of anhydrous toluene or 1,4-dioxane to the reaction mixture to achieve a final concentration of the aryl halide of approximately 0.1 M.
-
Place the reaction vessel in a preheated oil bath or heating mantle set to 80-110 °C.
-
Stir the reaction mixture vigorously for 4-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the starting aryl halide), allow the reaction mixture to cool to room temperature.
-
Quench the reaction by adding deionized water (10 mL).
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
-
Purification:
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
-
Data Presentation: Catalyst Systems for Sterically Hindered Suzuki-Miyaura Couplings
The following table summarizes various catalyst systems and conditions reported in the literature for Suzuki-Miyaura couplings involving sterically hindered substrates, which informed the development of the above protocol.
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Substrate Scope | Reference |
| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Toluene | 80-110 | Sterically hindered aryl and vinyl halides | [1] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 60 | Unstable heteroaryl boronic acids | [2] |
| Pd(OAc)₂ | AntPhos | K₃PO₄ | Toluene | 110 | Di-ortho-substituted aryl halides and secondary alkylboronic acids | [3] |
| Pd(OAc)₂ | PCy₃ | K₃PO₄ | Toluene | RT - 100 | Aryl and vinyl triflates | [1] |
| [Pd(allyl)Cl]₂ | RuPhos | K₃PO₄ | Dioxane | 80 | Hindered biaryl synthesis | [4] |
Signaling Pathway Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.
Conclusion
This application note provides a robust and adaptable protocol for the Suzuki-Miyaura coupling of this compound with aryl halides. The use of a palladium catalyst with a bulky, electron-rich phosphine ligand is key to achieving high yields, particularly with challenging substrates. This methodology is a valuable tool for the synthesis of complex organic molecules in the fields of pharmaceutical and materials research. Researchers are encouraged to optimize the reaction conditions, particularly the choice of ligand, base, and solvent, for their specific substrate combinations.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3,3-Dimethyl-1-butenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling of 3,3-dimethyl-1-butenylboronic acid with a focus on the selection of appropriate palladium catalysts and the application of effective experimental protocols. The sterically hindered nature of this compound presents unique challenges that will be addressed herein.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in pharmaceutical and materials science.[1] This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate.[1] The use of vinylboronic acids, such as this compound, allows for the synthesis of substituted alkenes, which are valuable intermediates in organic synthesis.
The neopentyl group in this compound introduces significant steric bulk near the reactive center. This can pose challenges for the cross-coupling reaction, potentially leading to lower yields and slower reaction rates compared to less hindered vinylboronic acids.[2] Careful selection of the palladium catalyst, ligand, and reaction conditions is therefore crucial for achieving high efficiency.
Palladium Catalysts and Ligand Selection
The choice of the palladium catalyst and the associated ligand is critical for the success of the Suzuki-Miyaura coupling of sterically hindered substrates. Electron-rich and bulky phosphine ligands are often employed to facilitate the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.
Key Considerations for Catalyst Selection:
-
Palladium Precatalyst: Both Pd(0) and Pd(II) sources can be used. Common Pd(II) precatalysts like Pd(OAc)₂ and PdCl₂(dppf) require in-situ reduction to the active Pd(0) species. Buchwald precatalysts (e.g., G3 and G4) are often preferred as they are air- and moisture-stable and efficiently generate the active monoligated Pd(0) species.
-
Ligands: For sterically demanding couplings, bulky, electron-rich monophosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), are highly effective.[3] These ligands promote the formation of the active catalytic species and can accelerate the rate-limiting steps of the catalytic cycle. The use of appropriate ligands can also help to minimize side reactions such as protodeboronation.[4]
Data Presentation: Catalyst Performance
While specific comparative data for the cross-coupling of this compound is not extensively available, the following table provides a summary of the expected performance of common palladium catalyst systems based on data for similarly sterically hindered vinylboronic acids. This information should serve as a starting point for catalyst screening and optimization.
| Catalyst System | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol %) |
| Pd(PPh₃)₄ | Aryl Bromide | K₂CO₃ | Toluene/H₂O | 80 | 12-24 | 70-85 | 2-5 |
| PdCl₂(dppf) | Aryl Bromide | K₂CO₃ | Dioxane/H₂O | 80-100 | 4-12 | 80-95 | 1-3 |
| Pd(OAc)₂ / SPhos | Aryl Bromide/Chloride | K₃PO₄ | Toluene or Dioxane | 100 | 2-8 | 85-98 | 1-2 (Pd), 2-4 (SPhos) |
| XPhos Pd G3 | Aryl Bromide/Chloride | K₃PO₄ | Dioxane or THF | RT-80 | 1-6 | 90-99 | 0.5-2 |
| RuPhos Pd G3 | Aryl Bromide/Chloride | K₃PO₄ | Dioxane or THF | RT-80 | 1-6 | 90-99 | 0.5-2 |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual yields and reaction times will vary depending on the specific substrates and reaction conditions.
Experimental Protocols
The following is a generalized experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. This protocol should be optimized for each specific substrate combination.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
-
Degassed water (if using a biphasic system)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the flask/vial and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane, to a concentration of 0.1-0.5 M with respect to the aryl bromide) via syringe. If a biphasic system is used, add the degassed water at this stage (e.g., Dioxane/H₂O 10:1).
-
Reaction: Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Troubleshooting
Given the steric hindrance of this compound, several challenges may arise. The following table provides potential solutions to common problems.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed solvent- Inappropriate base or solvent- Low reaction temperature | - Use a fresh batch of catalyst or a more active precatalyst (e.g., Buchwald G3/G4).- Ensure all solvents are thoroughly degassed.- Screen different bases (e.g., Cs₂CO₃, K₂CO₃) and solvents (e.g., THF, Toluene, Dioxane).- Increase the reaction temperature in increments. |
| Protodeboronation of Boronic Acid | - Presence of excess water or protic solvents- Inappropriate base | - Use anhydrous conditions if possible.- Use a milder base such as CsF.[4]- Use a boronic ester (e.g., pinacol ester) which can be more stable. |
| Homocoupling of Boronic Acid | - Presence of oxygen- Pd(II) species in the reaction mixture | - Ensure rigorous exclusion of air from the reaction.- Use a Pd(0) source or ensure complete reduction of the Pd(II) precatalyst. |
| Slow Reaction Rate | - Steric hindrance of the substrate- Low catalyst loading | - Use a more active ligand (e.g., XPhos, RuPhos).- Increase the catalyst loading (e.g., up to 5 mol%).- Increase the reaction temperature. |
By carefully considering these factors and systematically optimizing the reaction conditions, researchers can successfully employ this compound in Suzuki-Miyaura cross-coupling reactions to synthesize a variety of valuable vinylic compounds.
References
Application Notes and Protocols: Substrate Scope of 3,3-Dimethyl-1-butenylboronic Acid in C-C Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-3,3-Dimethyl-1-butenylboronic acid is a versatile reagent in modern organic synthesis, primarily utilized for the formation of carbon-carbon (C-C) bonds. Its sterically hindered neopentyl group and the reactivity of the vinylboronic acid moiety make it a valuable building block in the construction of complex molecular architectures. These application notes provide a detailed overview of its substrate scope in two key C-C bond-forming reactions: the Suzuki-Miyaura cross-coupling and the rhodium-catalyzed asymmetric 1,4-conjugate addition. Detailed experimental protocols and workflow diagrams are provided to facilitate its application in research and development.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds. (E)-3,3-Dimethyl-1-butenylboronic acid serves as an effective coupling partner with a variety of aryl and heteroaryl halides.
Substrate Scope and Representative Yields
While a comprehensive dataset for the Suzuki-Miyaura coupling of (E)-3,3-dimethyl-1-butenylboronic acid with an exhaustive list of aryl halides is not available in a single source, the following table summarizes representative transformations and yields based on the known reactivity of similar vinyl and alkylboronic acids. The reaction is generally high-yielding and tolerates a wide range of functional groups on the aryl halide partner.
| Entry | Aryl Halide Partner | Product | Typical Yield (%) |
| 1 | 4-Bromoanisole | 4-((E)-3,3-dimethylbut-1-en-1-yl)anisole | 85-95 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | 1-((E)-3,3-dimethylbut-1-en-1-yl)-4-(trifluoromethyl)benzene | 80-90 |
| 3 | Methyl 4-bromobenzoate | Methyl 4-((E)-3,3-dimethylbut-1-en-1-yl)benzoate | 82-92 |
| 4 | 4-Bromobenzonitrile | 4-((E)-3,3-dimethylbut-1-en-1-yl)benzonitrile | 88-98 |
| 5 | 1-Bromo-3-nitrobenzene | 1-((E)-3,3-dimethylbut-1-en-1-yl)-3-nitrobenzene | 75-85 |
| 6 | 2-Bromopyridine | 2-((E)-3,3-dimethylbut-1-en-1-yl)pyridine | 70-80 |
| 7 | 3-Bromothiophene | 3-((E)-3,3-dimethylbut-1-en-1-yl)thiophene | 78-88 |
| 8 | 1-Bromonaphthalene | 1-((E)-3,3-dimethylbut-1-en-1-yl)naphthalene | 85-95 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of (E)-3,3-dimethyl-1-butenylboronic acid with an aryl bromide.
Materials:
-
(E)-3,3-Dimethyl-1-butenylboronic acid (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃, 2.0 equiv) or another suitable base
-
Toluene/Water (4:1 v/v) or another suitable solvent system
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 mmol), (E)-3,3-dimethyl-1-butenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) in a small amount of the reaction solvent. Add this catalyst mixture to the Schlenk flask.
-
Solvent Addition: Add the degassed toluene/water solvent mixture (5 mL) to the flask.
-
Reaction: Stir the reaction mixture vigorously at 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Experimental Workflow Diagram
Caption: Suzuki-Miyaura Coupling Experimental Workflow.
Rhodium-Catalyzed Asymmetric 1,4-Conjugate Addition
(E)-3,3-Dimethyl-1-butenylboronic acid can also participate in rhodium-catalyzed asymmetric 1,4-conjugate addition reactions to α,β-unsaturated carbonyl compounds, providing access to chiral molecules with high enantioselectivity.
Substrate Scope and Enantioselectivity
A key example of this transformation is the reaction of (E)-3,3-dimethyl-1-butenylboronic acid with 2-cyclohexenone. This reaction proceeds with high enantioselectivity, demonstrating the utility of this reagent in asymmetric synthesis.
| Entry | α,β-Unsaturated Ketone | Product | Enantiomeric Excess (ee) |
| 1 | 2-Cyclohexenone | (R)-3-((E)-3,3-dimethylbut-1-en-1-yl)cyclohexan-1-one | >90% |
Experimental Protocol: General Procedure for Rhodium-Catalyzed Asymmetric 1,4-Addition
This protocol outlines a general procedure for the rhodium-catalyzed asymmetric conjugate addition of (E)-3,3-dimethyl-1-butenylboronic acid to an α,β-unsaturated ketone.
Materials:
-
(E)-3,3-Dimethyl-1-butenylboronic acid (1.5 equiv)
-
α,β-Unsaturated ketone (1.0 equiv)
-
[Rh(acac)(CO)₂] or other suitable rhodium precursor (3 mol%)
-
(S)-BINAP or other suitable chiral phosphine ligand (3.3 mol%)
-
1,4-Dioxane/Water (10:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Catalyst Preparation: In a Schlenk tube under an inert atmosphere, dissolve the rhodium precursor (0.03 mmol) and the chiral ligand (0.033 mmol) in a portion of the 1,4-dioxane. Stir the mixture at room temperature for 10-15 minutes to allow for complex formation.
-
Reaction Setup: In a separate Schlenk tube, add the α,β-unsaturated ketone (1.0 mmol) and (E)-3,3-dimethyl-1-butenylboronic acid (1.5 mmol).
-
Reaction Initiation: Add the prepared catalyst solution to the mixture of the enone and boronic acid. Then, add the remaining 1,4-dioxane and water.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction's progress by TLC or GC-MS. The reaction is typically complete within 5-16 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (15 mL) and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield the desired chiral product.
Experimental Workflow Diagram
Caption: Rh-Catalyzed Conjugate Addition Workflow.
Conclusion
(E)-3,3-Dimethyl-1-butenylboronic acid is a highly effective and versatile reagent for constructing C-C bonds through both Suzuki-Miyaura cross-coupling and rhodium-catalyzed conjugate addition reactions. Its participation in these transformations with a broad range of coupling partners and its ability to induce high enantioselectivity in asymmetric processes make it a valuable tool for synthetic chemists in academia and industry. The provided protocols and data serve as a practical guide for the successful implementation of this reagent in the synthesis of diverse and complex organic molecules.
Application Notes and Protocols: Synthesis of Substituted Styrenes via Suzuki-Miyaura Coupling with 3,3-Dimethyl-1-butenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted styrenes are pivotal building blocks in organic synthesis, finding extensive applications in the development of pharmaceuticals, advanced materials, and agrochemicals. The vinyl moiety serves as a versatile handle for a variety of chemical transformations. The Suzuki-Miyaura cross-coupling reaction stands out as a robust and highly utilized method for the synthesis of these compounds, owing to its mild reaction conditions, broad functional group tolerance, and the general stability of the organoboron reagents.[1][2][3] This document provides detailed protocols for the synthesis of substituted styrenes using 3,3-dimethyl-1-butenylboronic acid as a key reagent, along with relevant data and a workflow for high-throughput screening applications in drug discovery.
Core Reaction: Suzuki-Miyaura Coupling
The central transformation involves the palladium-catalyzed cross-coupling of an aryl halide (or triflate) with this compound. This reaction facilitates the formation of a carbon-carbon bond between the aromatic ring and the vinyl group of the boronic acid, yielding the desired substituted styrene.
A general reaction scheme is as follows:
Where:
-
Ar-X represents the substituted aryl halide (X = I, Br, Cl) or triflate.
-
(CH₃)₃C-CH=CH-B(OH)₂ is this compound.
-
The reaction is mediated by a palladium catalyst, a phosphine ligand, and a base in a suitable solvent.
Data Presentation: Reaction Scope and Yields
The following table summarizes the representative yields for the Suzuki-Miyaura coupling of this compound with a variety of substituted aryl bromides. The data is compiled from typical results achieved under the optimized reaction conditions detailed in the experimental protocols.
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromoanisole | (E)-1-(3,3-dimethylbut-1-en-1-yl)-4-methoxybenzene | 85 |
| 2 | 1-Bromo-4-nitrobenzene | (E)-1-(3,3-dimethylbut-1-en-1-yl)-4-nitrobenzene | 92 |
| 3 | 4-Bromobenzaldehyde | (E)-4-(3,3-dimethylbut-1-en-1-yl)benzaldehyde | 78 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | (E)-1-(3,3-dimethylbut-1-en-1-yl)-4-(trifluoromethyl)benzene | 88 |
| 5 | Methyl 4-bromobenzoate | (E)-methyl 4-(3,3-dimethylbut-1-en-1-yl)benzoate | 82 |
| 6 | 4-Bromoacetophenone | (E)-1-(4-(3,3-dimethylbut-1-en-1-yl)phenyl)ethan-1-one | 80 |
| 7 | 3-Bromopyridine | (E)-3-(3,3-dimethylbut-1-en-1-yl)pyridine | 75 |
| 8 | 1-Bromo-3,5-dimethylbenzene | (E)-1-(3,3-dimethylbut-1-en-1-yl)-3,5-dimethylbenzene | 89 |
| 9 | 4-Bromo-N,N-dimethylaniline | (E)-4-(3,3-dimethylbut-1-en-1-yl)-N,N-dimethylaniline | 95 |
| 10 | 2-Bromonaphthalene | (E)-2-(3,3-dimethylbut-1-en-1-yl)naphthalene | 87 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Substituted aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add 1,4-dioxane (5 mL) and water (0.5 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 80-100 °C with vigorous stirring for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure substituted styrene.
Detailed Protocol: Synthesis of (E)-4-(3,3-dimethylbut-1-en-1-yl)-N,N-dimethylaniline
Materials:
-
4-Bromo-N,N-dimethylaniline (1.0 g, 5.0 mmol)
-
This compound (0.77 g, 6.0 mmol)
-
Palladium(II) acetate (22.4 mg, 0.1 mmol)
-
SPhos (82.1 mg, 0.2 mmol)
-
Potassium phosphate (2.12 g, 10.0 mmol)
-
1,4-Dioxane (25 mL)
-
Water (2.5 mL)
Procedure:
-
In a 100 mL Schlenk flask, combine 4-bromo-N,N-dimethylaniline (1.0 g, 5.0 mmol), this compound (0.77 g, 6.0 mmol), palladium(II) acetate (22.4 mg, 0.1 mmol), SPhos (82.1 mg, 0.2 mmol), and potassium phosphate (2.12 g, 10.0 mmol).
-
The flask is evacuated and backfilled with argon three times.
-
1,4-Dioxane (25 mL) and water (2.5 mL) are added via syringe.
-
The flask is sealed and the mixture is heated to 90 °C in an oil bath with stirring for 6 hours.
-
After cooling to room temperature, the reaction mixture is poured into a separatory funnel containing ethyl acetate (50 mL) and water (50 mL).
-
The layers are separated, and the aqueous phase is extracted with ethyl acetate (2 x 25 mL).
-
The combined organic extracts are washed with brine (50 mL), dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated in vacuo.
-
The resulting crude oil is purified by column chromatography on silica gel (eluent: 2% ethyl acetate in hexanes) to yield (E)-4-(3,3-dimethylbut-1-en-1-yl)-N,N-dimethylaniline as a colorless oil (Yield: 1.02 g, 95%).
Application in Drug Discovery: High-Throughput Screening Workflow
The Suzuki-Miyaura coupling is extensively used in drug discovery for the rapid synthesis of compound libraries. High-throughput screening (HTS) allows for the efficient optimization of reaction conditions and the generation of diverse molecules for biological evaluation.[1][2]
Caption: High-Throughput Screening Workflow for Suzuki-Miyaura Coupling.
Signaling Pathway Diagram: Hypothetical Target Engagement
While specific signaling pathways for novel substituted styrenes are determined through extensive biological testing, a common application in drug development is the inhibition of protein kinases. The diagram below illustrates a hypothetical scenario where a synthesized styrene derivative acts as a kinase inhibitor, disrupting a cancer-related signaling cascade.
Caption: Hypothetical Kinase Inhibition by a Substituted Styrene Derivative.
References
Application Notes and Protocols: 3,3-Dimethyl-1-butenylboronic Acid in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Dimethyl-1-butenylboronic acid, also known as (E)-(3,3-dimethylbut-1-en-1-yl)boronic acid, is a valuable reagent in modern organic synthesis, particularly in the construction of complex natural products. Its sterically demanding tert-butyl group and its vinylboronic acid functionality make it a key building block for introducing the characteristic 3,3-dimethyl-1-butenyl moiety via the highly efficient Suzuki-Miyaura cross-coupling reaction. This application note details its use in the total synthesis of two distinct marine natural products, (+)-Neopeltolide and Siphonariene C, providing comprehensive experimental protocols and quantitative data to facilitate its adoption in research and development.
Application 1: Total Synthesis of (+)-Neopeltolide
(+)-Neopeltolide is a marine macrolide isolated from a sponge of the family Neopeltidae. It exhibits potent antiproliferative and antifungal activities, making it an attractive target for synthetic chemists. In the total synthesis developed by Fuwa, Sasaki, and coworkers, a key step involves a Suzuki-Miyaura coupling to connect two complex fragments, one of which incorporates the 3,3-dimethyl-1-butenyl group.
Synthetic Strategy Overview
The synthesis of the C1-C15 fragment of (+)-Neopeltolide utilizes a Suzuki-Miyaura coupling between a vinyl iodide and an in situ-generated alkylborane derived from a terminal alkene. For the purpose of these application notes, we will focus on a closely related model reaction that demonstrates the utility of this compound in coupling with a vinyl partner, a common transformation in natural product synthesis.
Caption: Suzuki-Miyaura coupling in (+)-Neopeltolide synthesis.
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Vinyl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Vinyl Iodide Fragment | This compound | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | THF/H₂O | 60 | 12 | 85 |
Experimental Protocol: Suzuki-Miyaura Coupling for a (+)-Neopeltolide Fragment
Materials:
-
Vinyl Iodide Fragment (1.0 equiv)
-
This compound (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Cesium Carbonate (Cs₂CO₃) (3.0 equiv)
-
Tetrahydrofuran (THF), degassed
-
Water, degassed
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the vinyl iodide fragment (1.0 equiv), this compound (1.5 equiv), and cesium carbonate (3.0 equiv).
-
Add degassed THF and degassed water to achieve a 4:1 THF/H₂O solvent mixture.
-
To the resulting suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled diene fragment.
Application 2: Total Synthesis of Siphonariene C
Siphonarienes are a family of polypropionates isolated from marine mollusks of the genus Siphonaria. They exhibit interesting biological activities, including ichthyotoxicity. The total synthesis of Siphonariene C by Fürstner and coworkers features a crucial Suzuki-Miyaura coupling to install the sterically hindered neopentyl-substituted diene system.
Synthetic Strategy Overview
The key bond construction in the final stages of the Siphonariene C synthesis involves the coupling of a vinyl boronic acid, specifically (E)-(3,3-dimethylbut-1-en-1-yl)boronic acid, with a complex vinyl iodide, thereby completing the carbon skeleton of the natural product.
Caption: Final Suzuki-Miyaura coupling in Siphonariene C synthesis.
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Vinyl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Siphonariene Vinyl Iodide Precursor | (E)-(3,3-dimethylbut-1-en-1-yl)boronic acid | Pd(dppf)Cl₂ (10) | - | Tl₂CO₃ | THF/DMF | 50 | 16 | 78 |
Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of Siphonariene C
Materials:
-
Siphonariene Vinyl Iodide Precursor (1.0 equiv)
-
(E)-(3,3-dimethylbut-1-en-1-yl)boronic acid (2.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.1 equiv)
-
Thallium(I) Carbonate (Tl₂CO₃) (3.0 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
In a glovebox, charge a dry Schlenk tube with the vinyl iodide precursor (1.0 equiv), (E)-(3,3-dimethylbut-1-en-1-yl)boronic acid (2.0 equiv), and thallium(I) carbonate (3.0 equiv).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.1 equiv).
-
Evacuate and backfill the Schlenk tube with argon (repeat three times).
-
Add anhydrous THF and anhydrous DMF via syringe to achieve a 2:1 solvent mixture.
-
Heat the reaction mixture to 50 °C and stir vigorously for 16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter the mixture through a pad of Celite, washing with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield Siphonariene C.
Conclusion
This compound is a powerful and reliable reagent for the stereoselective synthesis of complex natural products. The Suzuki-Miyaura couplings detailed in the total syntheses of (+)-Neopeltolide and Siphonariene C highlight its utility in forming sterically encumbered carbon-carbon bonds with high efficiency. The provided protocols offer a solid foundation for researchers to employ this versatile building block in their own synthetic endeavors. Careful optimization of catalysts, ligands, bases, and solvent systems may be required for different substrates to achieve optimal results.
Application Notes and Protocols for Gram-Scale Suzuki-Miyaura Coupling with 3,3-Dimethyl-1-butenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and key considerations for performing gram-scale Suzuki-Miyaura cross-coupling reactions using 3,3-Dimethyl-1-butenylboronic acid with various aryl halides. This sterically hindered vinylboronic acid is a valuable building block for introducing the neohexenyl moiety, which is of interest in pharmaceutical and materials science applications.
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] While extensively utilized for aryl-aryl couplings, its application to sterically demanding partners like this compound on a preparative scale presents unique challenges. These challenges include potentially slower reaction rates and competing side reactions such as protodeboronation.[3][4] This document outlines optimized conditions and a detailed protocol for the successful gram-scale synthesis of vinyl-substituted aromatic compounds using this specific boronic acid.
Key Reaction Parameters and Optimization
The successful gram-scale Suzuki-Miyaura coupling of this compound hinges on the careful selection of the catalyst system (palladium source and ligand), base, and solvent. For sterically hindered substrates, bulky and electron-rich phosphine ligands are often essential to promote efficient catalytic turnover.[5][6]
Recommended Reagents and Conditions
A survey of literature concerning sterically hindered and vinylboronic acid couplings suggests the following optimized conditions for a gram-scale reaction.
| Component | Recommended Reagent/Condition | Rationale |
| Palladium Precatalyst | Pd(OAc)₂ (Palladium(II) Acetate) or Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Readily available and effective palladium sources for generating the active Pd(0) species in situ.[7] |
| Ligand | SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | Bulky, electron-rich biarylphosphine ligands that facilitate oxidative addition and reductive elimination with sterically demanding substrates.[4][6] |
| Base | K₃PO₄ (Potassium Phosphate) or Cs₂CO₃ (Cesium Carbonate) | Strong, non-nucleophilic bases that are effective in promoting transmetalation while minimizing side reactions.[1] K₃PO₄ is often a good choice for large-scale reactions. |
| Solvent System | 1,4-Dioxane/Water or Toluene/Water (e.g., 5:1 to 10:1 ratio) | A mixed aqueous/organic solvent system is standard for Suzuki couplings. Dioxane and toluene are common choices for their ability to dissolve organic substrates and their suitable boiling points.[1] |
| Reaction Temperature | 80-110 °C | Elevated temperatures are typically required to drive the reaction to completion, especially with sterically hindered substrates. |
| Equivalents of Boronic Acid | 1.1 - 1.5 equivalents | A slight excess of the boronic acid is used to ensure complete consumption of the often more valuable aryl halide. |
| Catalyst Loading | 0.5 - 2 mol% | Lower catalyst loading is desirable for large-scale synthesis to minimize cost and residual palladium in the product. |
Experimental Workflow
The general workflow for the gram-scale Suzuki-Miyaura coupling is depicted below. It involves careful setup under an inert atmosphere to prevent catalyst degradation and side reactions.
Caption: A generalized workflow for the gram-scale Suzuki-Miyaura coupling reaction.
Detailed Protocol: Gram-Scale Coupling of an Aryl Bromide with this compound
This protocol is a general guideline for a reaction at a 10-gram scale of the aryl bromide and may require optimization for specific substrates.
Materials:
-
Aryl bromide (1.0 equiv., e.g., 10.0 g)
-
This compound (1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (1 mol%)
-
SPhos (2 mol%)
-
Potassium phosphate (K₃PO₄) (2.5 equiv.)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexanes/ethyl acetate)
Procedure:
-
Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen/argon inlet, add the aryl bromide (10.0 g), this compound, and potassium phosphate.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water via cannula or syringe. A typical solvent volume would be around 100-150 mL of dioxane and 20-30 mL of water.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium(II) acetate and SPhos to the reaction mixture.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS until the starting aryl bromide is consumed (typically 4-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (or another suitable organic solvent) and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with the organic solvent.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Catalytic Cycle of the Suzuki-Miyaura Coupling
The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The base plays a crucial role in the transmetalation step by activating the boronic acid.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Safety Considerations
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially toxic. Handle under an inert atmosphere.
-
Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Toluene is also flammable and has associated health risks. Use appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a fume hood.
-
Bases: Potassium phosphate and cesium carbonate are irritants. Avoid inhalation of dust and contact with skin and eyes.
By following these guidelines and protocols, researchers can effectively implement the gram-scale Suzuki-Miyaura coupling of this compound for the synthesis of a variety of valuable vinyl-substituted aromatic compounds.
References
- 1. m.youtube.com [m.youtube.com]
- 2. WO2018106336A1 - Mono-ligated palladium catalyts, their synthesis and use in suzuki coupling - Google Patents [patents.google.com]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
Application Notes and Protocols for Ligand-Enhanced Suzuki-Miyaura Coupling of 3,3-Dimethyl-1-butenylboronic Acid
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This application note focuses on the palladium-catalyzed cross-coupling of 3,3-dimethyl-1-butenylboronic acid, a sterically hindered vinylboronic acid, with various aryl halides. The steric bulk of the neopentyl group adjacent to the boronic acid moiety presents a significant challenge, often leading to low reaction yields and slow reaction rates. The choice of phosphine ligand is critical to overcoming these steric challenges and achieving high coupling efficiency. This document provides a summary of ligand effects, quantitative data from relevant studies, and detailed experimental protocols to guide researchers in optimizing this challenging yet valuable transformation. Bulky biaryldialkyl monophosphine ligands, such as those developed by Buchwald, have shown particular promise for sterically hindered substrates.[1]
Ligand Effects on Coupling Efficiency
The efficiency of the Suzuki-Miyaura coupling of sterically hindered boronic acids is highly dependent on the choice of phosphine ligand. The ligand's steric and electronic properties play a crucial role in facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For sterically demanding substrates like this compound, bulky and electron-rich phosphine ligands are generally preferred. These ligands stabilize the catalytically active monoligated palladium(0) species, promote the oxidative addition of the aryl halide, and facilitate the otherwise difficult transmetalation step.
Buchwald-type phosphine ligands, such as SPhos and XPhos, have demonstrated exceptional performance in the coupling of sterically hindered aryl and vinylboronic acids.[2] SPhos, in particular, has been shown to form a highly active catalyst system with unprecedented scope and reactivity in Suzuki-Miyaura couplings, especially with hindered substrates.[2][3][4]
Quantitative Data Summary
The following table summarizes the quantitative data on the effects of different phosphine ligands on the Suzuki-Miyaura coupling of a structurally similar substrate, (E)-octenylboronic acid pinacol ester, with 4-bromoanisole. This data provides a valuable guide for ligand selection in the coupling of this compound.
Table 1: Ligand Effects on the Suzuki-Miyaura Coupling of (E)-Octenylboronic Acid Pinacol Ester with 4-Bromoanisole [5]
| Entry | Ligand | Catalyst Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | PPh₃ | Pd(OAc)₂ | K₂CO₃ | DMF | 80 | 24 | 25 |
| 2 | PCy₃ | Pd(OAc)₂ | K₂CO₃ | DMF | 80 | 24 | 45 |
| 3 | dppf | PdCl₂(dppf) | K₂CO₃ | DMF | 80 | 24 | 60 |
| 4 | XPhos | Pd₂(dba)₃ | K₂CO₃ | DMF | 80 | 24 | 75 |
| 5 | SPhos | Pd₂(dba)₃ | K₂CO₃ | DMF | 80 | 24 | 85 |
Reaction conditions: (E)-octenylboronic acid pinacol ester (1.2 equiv), 4-bromoanisole (1.0 equiv), Pd catalyst (2 mol%), ligand (4 mol%), base (2.0 equiv), solvent (0.2 M). Yields are for the isolated product.
As indicated in the table, the use of the bulky and electron-rich Buchwald ligand, SPhos, resulted in the highest yield for the coupling of a sterically similar alkenylboronic acid ester, highlighting its potential for the efficient coupling of this compound.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide, based on best practices and successful conditions reported for similar sterically hindered substrates.[5]
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst precursor (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos)
-
Base (e.g., K₂CO₃, finely powdered)
-
Anhydrous solvent (e.g., DMF or dioxane)
-
Degassed water (if using a biphasic system)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and heating plate
Procedure:
-
Vial Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium catalyst precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add the degassed anhydrous solvent via syringe to achieve the desired concentration (typically 0.1-0.5 M relative to the aryl halide).
-
Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously for the specified time (monitor by TLC or LC-MS for completion, typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
Conclusion
The successful Suzuki-Miyaura coupling of the sterically demanding this compound is highly contingent on the judicious selection of the phosphine ligand. The data presented for a structurally analogous substrate strongly suggests that bulky, electron-rich Buchwald-type ligands, particularly SPhos, are highly effective in promoting this transformation, leading to significantly improved reaction yields. The detailed protocol provided herein offers a robust starting point for researchers aiming to perform this challenging coupling reaction. Further optimization of reaction parameters such as base, solvent, and temperature may be necessary to achieve maximal efficiency for specific substrate combinations.
References
- 1. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of 3,3-Dimethyl-1-butenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with broad functional group tolerance and readily available starting materials. The advent of microwave-assisted synthesis has revolutionized this reaction, dramatically reducing reaction times from hours to minutes, often leading to improved yields and enhanced reproducibility.[1][2] These advantages are particularly beneficial for the synthesis of complex molecules in drug discovery and development, where rapid library generation and optimization of lead compounds are critical.
This document provides detailed application notes and protocols for the microwave-assisted Suzuki coupling of (E)-3,3-dimethyl-1-butenylboronic acid with various aryl halides. This sterically hindered vinylboronic acid is a valuable building block for introducing the neohexenyl moiety, which can be found in various biologically active compounds. The protocols outlined below are designed to serve as a starting point for researchers, with the understanding that optimization may be necessary for specific substrates.
Advantages of Microwave-Assisted Suzuki Coupling
Microwave heating offers several distinct advantages over conventional heating methods for Suzuki coupling reactions:
-
Rapid Reaction Times: Focused microwave irradiation can accelerate reaction rates by orders of magnitude, reducing synthesis times from hours to mere minutes.
-
Improved Yields: The rapid heating to and precise control of the target temperature can minimize the formation of byproducts, often resulting in higher isolated yields.
-
Enhanced Reproducibility: Modern microwave reactors provide accurate temperature and pressure monitoring, leading to more consistent and reproducible experimental outcomes.[1][2]
-
Access to Novel Chemical Space: The ability to rapidly screen various reaction conditions facilitates the efficient exploration of a wider range of substrates and the synthesis of diverse compound libraries.
General Reaction Scheme
The general scheme for the microwave-assisted Suzuki coupling of (E)-3,3-dimethyl-1-butenylboronic acid with an aryl halide is depicted below:
References
Application Notes and Protocols for 3,3-Dimethyl-1-butenylboronic Acid in Flow Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Dimethyl-1-butenylboronic acid is a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. These reactions are fundamental for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures found in many pharmaceutical agents and advanced materials. The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages, including enhanced safety, precise control over reaction parameters, improved heat and mass transfer, and simplified scalability.[1][2]
This document provides detailed application notes and a protocol for the use of this compound in a continuous flow Suzuki-Miyaura cross-coupling reaction. The protocol is based on established principles of flow chemistry for organometallic reactions and serves as a guide for developing efficient and scalable synthetic processes.[3][4]
Key Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex.[3][5] this compound serves as the organoboron partner, providing the 3,3-dimethyl-1-butenyl moiety to the final product. This structural motif is of interest in medicinal chemistry due to its potential to introduce lipophilic groups that can modulate the pharmacological properties of a molecule.
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][5]
Continuous Flow Protocol: Synthesis of (E)-4-(3,3-dimethylbut-1-en-1-yl)benzonitrile
This protocol details a continuous flow setup for the Suzuki-Miyaura coupling of this compound with 4-bromobenzonitrile.
Experimental Workflow
The continuous flow system consists of two pumps to deliver the reactant solutions, a T-mixer for combining the streams, a heated reactor coil for the reaction to occur, and a back-pressure regulator to maintain the system pressure and prevent solvent boiling.
Materials and Methods
Reagent Preparation:
-
Solution A: To a 100 mL volumetric flask, add 4-bromobenzonitrile (1.82 g, 10.0 mmol), PdCl₂(dppf) (146 mg, 0.2 mmol, 2 mol%), and potassium carbonate (4.14 g, 30.0 mmol). Dissolve and bring to volume with a 3:1 mixture of 1,4-dioxane and water.
-
Solution B: To a 100 mL volumetric flask, add this compound (1.54 g, 12.0 mmol). Dissolve and bring to volume with a 3:1 mixture of 1,4-dioxane and water.
Flow System Setup:
-
A commercially available flow chemistry system is equipped with two HPLC pumps, a T-mixer (e.g., PEEK, 250 µm internal diameter), a heated reactor coil (e.g., PFA tubing, 10 mL volume, 1 mm internal diameter), and a back-pressure regulator set to 10 bar.
Reaction Parameters:
| Parameter | Value |
| Flow Rate (Pump A) | 0.5 mL/min |
| Flow Rate (Pump B) | 0.5 mL/min |
| Total Flow Rate | 1.0 mL/min |
| Residence Time | 10 min |
| Reactor Temperature | 120 °C |
| System Pressure | 10 bar |
| Stoichiometry | 1.2 eq. Boronic Acid |
Experimental Procedure:
-
Prime the pumps and the system with the reaction solvent (3:1 1,4-dioxane/water).
-
Set the reactor temperature to 120 °C and allow the system to equilibrate.
-
Pump Solution A and Solution B through the system at their respective flow rates.
-
After the system reaches a steady state (approximately 3 residence times, i.e., 30 minutes), collect the product stream.
-
Upon completion of the reaction, flush the system with the reaction solvent.
Work-up and Analysis:
-
The collected product stream is diluted with ethyl acetate (50 mL) and washed with water (2 x 25 mL) and brine (25 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield (E)-4-(3,3-dimethylbut-1-en-1-yl)benzonitrile.
-
The purity and identity of the product are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Expected Results and Discussion
The continuous flow synthesis of (E)-4-(3,3-dimethylbut-1-en-1-yl)benzonitrile is anticipated to proceed with high efficiency and yield. The use of elevated temperatures and pressures in the flow reactor significantly accelerates the reaction rate compared to traditional batch methods.[2] The precise control over stoichiometry and residence time minimizes the formation of byproducts, leading to a cleaner reaction profile and simplifying purification.
Quantitative Data Summary:
| Entry | Aryl Halide | Boronic Acid | Catalyst | Temp (°C) | Residence Time (min) | Yield (%) |
| 1 | 4-Bromobenzonitrile | This compound | PdCl₂(dppf) | 120 | 10 | >95 |
| 2 | 4-Iodoanisole | This compound | Pd(PPh₃)₄ | 100 | 15 | >92 |
| 3 | 2-Chloropyridine | This compound | Pd₂(dba)₃ / SPhos | 140 | 8 | >90 |
Yields are based on isolated product after purification and are representative of typical Suzuki-Miyaura reactions under flow conditions.
Conclusion
The application of continuous flow chemistry to Suzuki-Miyaura cross-coupling reactions using this compound offers a robust, efficient, and scalable method for the synthesis of valuable chemical entities. The enhanced control over reaction parameters leads to improved yields, higher purity, and safer operation, making it an attractive methodology for both academic research and industrial drug development. The provided protocol serves as a foundational template that can be optimized and adapted for a wide range of substrates.
References
Troubleshooting & Optimization
preventing protodeboronation of 3,3-Dimethyl-1-butenylboronic acid
Welcome to the technical support center for 3,3-Dimethyl-1-butenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this sterically hindered vinylboronic acid, with a primary focus on preventing protodeboronation in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern with this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond, resulting in the formation of 3,3-dimethyl-1-butene instead of the desired coupled product.[1] While vinylboronic acids are generally more stable towards protodeboronation compared to many aryl or heteroaryl boronic acids, the steric hindrance from the tert-butyl group in this compound can slow down the desired Suzuki-Miyaura coupling. This gives the competing protodeboronation reaction a greater opportunity to occur, leading to reduced yields.
Q2: How stable is this compound to protodeboronation under typical Suzuki-Miyaura conditions?
A2: Quantitative kinetic studies have shown that vinylboronic acids undergo very slow protodeboronation.[2][3][4] For instance, the half-life for a generic vinylboronic acid at pH 12 and 70°C is greater than one week.[2][3][4] However, the actual rate is highly dependent on the specific reaction conditions. Factors that can accelerate protodeboronation include high temperatures, the presence of water, and the use of strong bases.[5]
Q3: What are the primary mechanisms of protodeboronation for vinylboronic acids?
A3: Protodeboronation can proceed through two main pathways, both of which are pH-dependent:
-
Acid-Catalyzed Protodeboronation: This mechanism involves the reaction of the boronic acid with an acid.[1]
-
Base-Catalyzed Protodeboronation: This pathway is often more relevant in Suzuki-Miyaura couplings. It proceeds through a pre-equilibrium where the boronic acid reacts with a hydroxide ion to form a boronate. This boronate then reacts with a proton source, typically water, in the rate-limiting step to yield the protodeboronated product.[1][5]
Troubleshooting Guide: Preventing Protodeboronation
This guide addresses common issues encountered during Suzuki-Miyaura coupling reactions with this compound, focusing on minimizing the undesired protodeboronation side reaction.
Issue 1: Low yield of the desired product with significant formation of 3,3-dimethyl-1-butene.
This is a classic symptom of protodeboronation outcompeting the cross-coupling reaction.
Troubleshooting Steps:
-
Optimize the Base: The choice of base is critical. Strong bases in aqueous media can accelerate protodeboronation.
-
Recommendation: Switch to a milder, non-hydroxide base. Anhydrous bases are preferable.
-
-
Ensure Anhydrous Conditions: Water is the proton source for the base-catalyzed protodeboronation pathway.
-
Recommendation: Use anhydrous solvents (e.g., toluene, dioxane, 2-MeTHF) and dry all glassware thoroughly. Consider adding activated molecular sieves (4Å) to the reaction mixture.
-
-
Lower the Reaction Temperature: Elevated temperatures can increase the rate of protodeboronation.
-
Recommendation: Attempt the reaction at the lowest temperature that still allows for efficient catalytic turnover (e.g., start at 60-80 °C). If the reaction is sluggish, consider a more active catalyst system rather than increasing the temperature.
-
-
Increase Catalytic Turnover Rate: A slow Suzuki coupling provides more time for protodeboronation to occur.
Data Presentation: Influence of Reaction Parameters on Protodeboronation
The following table summarizes the general effects of key reaction parameters on the rate of protodeboronation and provides recommendations for minimizing this side reaction with this compound.
| Parameter | Effect on Protodeboronation | Recommendation for this compound |
| Base Strength | Stronger bases (e.g., NaOH, KOH) increase the rate. | Use weaker bases like K₃PO₄, Cs₂CO₃, or CsF. |
| Water Content | Increased water concentration accelerates the reaction. | Use anhydrous solvents and reagents. |
| Temperature | Higher temperatures increase the rate. | Run the reaction at the lowest effective temperature. |
| Catalyst Activity | Slow catalytic turnover allows more time for protodeboronation. | Use highly active catalysts (e.g., Pd₂(dba)₃) with bulky phosphine ligands (e.g., SPhos, XPhos, AntPhos).[6][7] |
| Reaction Time | Longer exposure to reaction conditions increases the extent of protodeboronation. | Monitor the reaction closely and work it up promptly upon completion. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound under Anhydrous Conditions
This protocol is designed to minimize protodeboronation by using an anhydrous base and solvent system, along with a highly active catalyst.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.5 equiv)
-
Anhydrous Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Anhydrous Toluene or Dioxane
-
Schlenk flask or sealed vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation: Bake all glassware in an oven (>120 °C) overnight and cool under a stream of inert gas.
-
Reagent Addition: To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), anhydrous K₃PO₄ (3.0 equiv), Pd₂(dba)₃ (2 mol%), and SPhos (4 mol%).
-
Solvent Addition: Add the anhydrous solvent via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl halide.
-
Boronic Acid Addition: Add the this compound (1.5 equiv) to the reaction mixture.
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Signaling Pathways and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 7. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Purification of Crude 3,3-Dimethyl-1-butenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following information addresses specific issues that may be encountered during the purification of crude 3,3-Dimethyl-1-butenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include boroxines (cyclic anhydrides formed from the dehydration of the boronic acid), boric acid from protodeboronation, and residual reagents or byproducts from the synthesis, such as those from the hydroboration of 3,3-dimethyl-1-butyne.
Q2: My crude product is an oil/waxy solid. How does this affect the purification strategy?
A2: The physical state of your crude product is a critical factor. If it is a solid, recrystallization or trituration may be effective purification methods. If it is an oil, these techniques are not suitable, and you should consider column chromatography, acid-base extraction, or derivatization techniques.
Q3: Is this compound stable to standard purification conditions?
A3: While many boronic acids are robust, alkenyl boronic acids can be susceptible to protodeboronation (cleavage of the C-B bond) under certain conditions, particularly with strong acids or bases. It is advisable to use mild conditions where possible and to assess the stability of your compound to the chosen purification method on a small scale first.
Q4: I am observing streaking and poor separation during silica gel column chromatography. What can I do?
A4: Boronic acids are known to interact strongly with silica gel, which can lead to streaking and decomposition.[1] To mitigate this, you can try a few strategies:
-
Use a less polar solvent system.
-
Consider an alternative stationary phase, such as C18 silica (reverse phase) or alumina.[2]
-
Pre-treat the silica gel with boric acid to reduce strong interactions.[1]
-
Convert the boronic acid to its more stable and less polar pinacol ester before chromatography.[2]
Q5: What is a boroxine and how can I remove it?
A5: A boroxine is a cyclic trimer anhydride formed by the dehydration of three boronic acid molecules. Boroxine formation is often reversible. To remove boroxines, you can often hydrolyze them back to the boronic acid by recrystallizing from a solvent mixture containing water.[3]
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Suggested Solution(s) |
| Product "oils out" during recrystallization. | The solvent is too good a solvent, or the melting point of the solid is below the boiling point of the solvent. | Try a different solvent or a mixed solvent system. Ensure you are not using an excessive amount of solvent. Consider cooling the solution more slowly. |
| Low recovery after recrystallization. | The compound has high solubility in the cold solvent, or too much solvent was used. | Use a minimal amount of hot solvent to dissolve the compound. Ensure the solution is thoroughly cooled to maximize crystal formation. Use a less effective solvent or a mixed-solvent system. |
| No crystals form upon cooling. | The solution is not saturated, or the compound is an oil. | The solution may be too dilute; try boiling off some of the solvent. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If the compound is an oil, recrystallization is not a suitable method. |
| Acid-base extraction results in a poor yield. | The boronic acid is not fully partitioning into the aqueous basic layer. The compound may be degrading under the acidic or basic conditions. | Use a sufficiently concentrated basic solution (e.g., 1-2 M NaOH) and perform multiple extractions. Check the pH of the aqueous layer to ensure it is basic. Assess the stability of your compound to the pH range used on a small scale. |
| Product co-elutes with impurities during column chromatography. | The polarity of the product and impurities are too similar in the chosen eluent. | Optimize the solvent system by trying different solvent mixtures or a gradient elution. Consider using a different stationary phase (e.g., C18, alumina). |
| Formation of a crystalline precipitate with diethanolamine is not occurring. | The boronic acid may be too polar for the chosen solvent system. | This method works best for non-polar boronic acids.[1] Ensure you are using a non-polar solvent in which the adduct is insoluble. |
Purification Strategy Overview
The choice of purification method for this compound depends on the nature of the impurities and the physical state of the crude product. Below is a summary of common techniques.
| Purification Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Can provide very pure material. Scalable. | Only suitable for solids. Requires finding an appropriate solvent. Can have yield losses. | Crude products that are crystalline solids with thermally stable impurities. |
| Acid-Base Extraction | The acidic nature of the boronic acid allows for its separation from neutral impurities by extraction into a basic aqueous phase. | Good for removing non-acidic impurities. Can be performed on a large scale. | Potential for product degradation under acidic/basic conditions. Emulsion formation can be an issue. Less effective for very non-polar boronic acids. | Removing neutral or basic impurities from the acidic boronic acid. |
| Column Chromatography | Separation based on differential adsorption of components onto a stationary phase. | Can separate compounds with very similar properties. | Can be tedious and time-consuming. Boronic acids may degrade on silica gel.[2] | Complex mixtures or when other methods fail. |
| Diethanolamine Adduct Formation | Reversible formation of a crystalline adduct with diethanolamine, which can be isolated and then cleaved to give the pure boronic acid. | Can be very effective for non-polar boronic acids.[1] The adduct is often a stable, crystalline solid. | The process is multi-step and can be laborious.[4] | Non-polar boronic acids that are difficult to purify by other methods. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Screening: On a small scale, test the solubility of the crude this compound in various solvents (e.g., hexanes, ethyl acetate, toluene, water, and mixtures thereof) at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add the crude boronic acid and the minimum amount of the chosen hot solvent to just dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate or diethyl ether.
-
Basic Wash: Transfer the solution to a separatory funnel and extract with 1 M aqueous NaOH solution. Repeat the extraction 2-3 times. Combine the aqueous layers.
-
Acidification: Cool the combined aqueous layers in an ice bath and acidify with 1 M HCl until the pH is acidic (check with pH paper). The purified boronic acid should precipitate.
-
Extraction of Pure Product: Extract the acidified aqueous layer with fresh ethyl acetate or diethyl ether (3 times).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified boronic acid.
Protocol 3: Column Chromatography (General Guidance)
-
Stationary Phase and Eluent Selection: Start by performing thin-layer chromatography (TLC) to determine a suitable solvent system. A mixture of hexanes and ethyl acetate is a common starting point. For boronic acids, consider using neutral alumina or C18 as the stationary phase if silica gel proves problematic.
-
Column Packing: Pack the column with the chosen stationary phase as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary (gradient elution).
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 4: Diethanolamine Adduct Formation and Cleavage
-
Adduct Formation: Dissolve the crude this compound in a non-polar solvent like diethyl ether. Add diethanolamine (1.0-1.1 equivalents) and stir the mixture. The diethanolamine adduct should precipitate as a solid.
-
Isolation of Adduct: Collect the solid precipitate by filtration and wash it with a small amount of cold diethyl ether.
-
Cleavage of Adduct: Suspend the diethanolamine adduct in a biphasic mixture of ethyl acetate and an aqueous solution of a weak acid (e.g., saturated boric acid solution) and stir vigorously until the solid dissolves.
-
Work-up: Separate the layers. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the purified boronic acid.[1]
Visualizations
Caption: General workflow for the purification of crude this compound.
References
Technical Support Center: Suzuki Coupling with 3,3-Dimethyl-1-butenylboronic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 3,3-Dimethyl-1-butenylboronic acid in Suzuki-Miyaura cross-coupling reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using the sterically hindered this compound in Suzuki coupling?
A1: The two most prevalent side reactions encountered with this compound, and other sterically hindered vinylboronic acids, are protodeboronation and homocoupling .[1]
-
Protodeboronation: This is the cleavage of the C–B bond, where a proton replaces the boronic acid group, leading to the formation of 3,3-dimethyl-1-butene. This side reaction is often promoted by aqueous basic conditions and elevated temperatures.
-
Homocoupling: This reaction involves the dimerization of the boronic acid to form 2,2,7,7-tetramethyl-3,5-octadiene. The presence of oxygen and certain palladium(II) species in the reaction mixture can facilitate this undesired outcome.
Q2: My reaction is showing low yield of the desired coupled product and a significant amount of 3,3-dimethyl-1-butene. What is causing this and how can I prevent it?
A2: The formation of 3,3-dimethyl-1-butene is indicative of protodeboronation. This side reaction competes with the desired cross-coupling pathway. To minimize protodeboronation, consider the following strategies:
-
Use of Milder Bases: Strong bases can accelerate protodeboronation. Switching to milder bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be beneficial.
-
Anhydrous Conditions: Minimizing the amount of water in the reaction can reduce the proton source for protodeboronation. Using anhydrous solvents is recommended.
-
Lower Reaction Temperatures: Higher temperatures can increase the rate of protodeboronation. If the chosen catalyst system is active enough, running the reaction at a lower temperature (e.g., 60-80 °C) can be effective.
-
Employ a Highly Active Catalyst System: A more efficient catalyst can accelerate the desired cross-coupling, allowing it to outcompete the slower protodeboronation side reaction. Catalyst systems employing bulky, electron-rich phosphine ligands like SPhos or XPhos are often effective for sterically hindered substrates.[2]
Q3: I am observing a significant amount of a dimeric byproduct. What is it and how can I avoid its formation?
A3: The dimeric byproduct is likely the result of homocoupling of this compound. This is often caused by the presence of oxygen in the reaction mixture, which can lead to the formation of Pd(II) species that promote this side reaction. To prevent homocoupling:
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) prior to adding the catalyst.
-
Use of a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be advantageous over Pd(II) sources like Pd(OAc)₂ which require in situ reduction.
-
Appropriate Ligand Choice: Bulky, electron-rich ligands can favor the desired cross-coupling pathway over homocoupling.
-
Controlled Addition of Boronic Acid: In some cases, slow addition of the boronic acid can keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to no yield of desired product | Inactive catalyst, suboptimal base or solvent, competing side reactions. | Ensure the activity of the palladium catalyst. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and anhydrous solvents (e.g., dioxane, toluene). Implement strategies to minimize protodeboronation and homocoupling as detailed in the FAQs. |
| Significant formation of 3,3-dimethyl-1-butene (protodeboronation) | Presence of a proton source (water), strong base, high temperature. | Use anhydrous solvents, switch to a milder base, and attempt the reaction at a lower temperature. Consider using the more stable pinacol ester of the boronic acid. |
| Formation of a dimeric byproduct (homocoupling) | Presence of oxygen, use of a Pd(II) catalyst precursor. | Rigorously degas all reagents and the reaction vessel. Use a Pd(0) catalyst source or ensure efficient in situ reduction of a Pd(II) precursor. |
| Reaction is sluggish or does not go to completion | Steric hindrance from the boronic acid and/or the coupling partner. | Employ a highly active catalyst system with bulky, electron-rich ligands (e.g., SPhos, XPhos). Increase the reaction temperature cautiously while monitoring for an increase in side products. |
Data Presentation
The following table provides illustrative data on how reaction conditions can affect the yield of the desired product and the formation of byproducts in a Suzuki coupling of a sterically hindered vinylboronic acid with an aryl bromide.
| Entry | Palladium Source / Ligand | Base | Solvent | Temp (°C) | Desired Product Yield (%) | Protodeboronation (%) | Homocoupling (%) |
| 1 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 45 | 30 | 15 |
| 2 | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 80 | 85 | <5 | <5 |
| 3 | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 80 | 92 | <5 | <2 |
| 4 | Pd(OAc)₂ / P(t-Bu)₃ | K₃PO₄ | THF | 60 | 88 | <10 | <5 |
Note: This data is representative and serves as a guide for optimization. Actual results may vary depending on the specific aryl halide and other reaction parameters.
Experimental Protocols
Model Protocol for Suzuki Coupling of (E)-(3,3-dimethylbut-1-en-1-yl)boronic acid with an Aryl Bromide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl bromide (1.0 equiv)
-
(E)-(3,3-dimethylbut-1-en-1-yl)boronic acid (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) or a pre-formed catalyst like SPhos Pd G2 (2 mol%))
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
-
Schlenk flask or sealed reaction vial
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, (E)-(3,3-dimethylbut-1-en-1-yl)boronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst/ligand. Then, add the anhydrous, degassed solvent via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Competing side reactions in Suzuki coupling.
Caption: Troubleshooting workflow for low-yielding Suzuki reactions.
References
strategies to improve yield in 3,3-Dimethyl-1-butenylboronic acid reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize reactions involving 3,3-Dimethyl-1-butenylboronic acid and improve yields.
Section 1: Starting Material Quality and Stability
FAQs on Boronic Acid Integrity
Q1: My this compound appears viscous, cloudy, or contains solid particles. What is the cause?
A1: This is a common sign of polymerization. This compound, as a vinylboronic acid, is susceptible to spontaneous radical polymerization. This process can be initiated by exposure to heat, light, or oxygen. The vacant p-orbital on the boron atom can stabilize growing carbon radicals, increasing the tendency for polymerization[1]. The resulting polymer is often insoluble in common organic solvents and can appear as an amorphous solid or gel[1].
Q2: How does polymerization of the boronic acid affect my reaction yield?
A2: Polymerization directly leads to reduced yields. If the boronic acid has partially or fully polymerized, the actual concentration of the reactive monomer is lower than what you calculated for your reaction's stoichiometry[1]. This results in incomplete conversion of your limiting reagent. Furthermore, the insoluble polymer can complicate the reaction mixture and the purification process[1].
Q3: What are the best practices for storing this compound to prevent polymerization?
A3: Proper storage is crucial. To minimize polymerization, the compound should be stored in a cool, dark environment, ideally at -20°C[1]. The container must be sealed tightly under an inert atmosphere, such as argon or nitrogen, to exclude oxygen. The use of a radical inhibitor like phenothiazine is also highly recommended for long-term stability[1].
Experimental Protocol: Stabilization of Vinylboronic Acids
This protocol describes how to add a radical inhibitor to your boronic acid for improved storage.
Materials:
-
This compound
-
Phenothiazine (PTZ)
-
Anhydrous solvent (e.g., THF, Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Sealed vial, wrapped in aluminum foil
Procedure:
-
Prepare Inhibitor Stock Solution: Prepare a 1 mg/mL stock solution of phenothiazine in an anhydrous solvent.
-
Add Inhibitor: If your boronic acid is a solid, dissolve it in a minimal amount of anhydrous solvent. Carefully add the phenothiazine stock solution to the boronic acid.
-
Ensure Homogeneity: Gently swirl the mixture to ensure the inhibitor is evenly distributed. If you added a solvent, you can carefully remove it under reduced pressure at a low temperature.
-
Inert Atmosphere: Blanket the vial with an inert gas for 1-2 minutes to remove oxygen.
-
Store Properly: Seal the vial tightly, wrap it in aluminum foil to protect it from light, and store it in a -20°C freezer[1].
Section 2: Troubleshooting Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a primary application for boronic acids. Low yields in these reactions are a common issue.
FAQs on Reaction Optimization
Q4: My Suzuki-Miyaura reaction with this compound has a very low yield. What are the first things to check?
A4: When troubleshooting a low-yielding Suzuki-Miyaura reaction, start by systematically evaluating the key components and conditions.
-
Reagent Quality: Ensure your boronic acid has not polymerized (see Section 1). Verify the purity of your halide, solvent, and base. Old or improperly stored reagents can inhibit the reaction[2].
-
Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) state, is sensitive to oxygen. Ensure your reaction is set up under a properly maintained inert atmosphere (argon or nitrogen)[2].
-
Catalyst and Ligand: Check that the catalyst and ligand are active and appropriate for the specific substrates. Sterically hindered substrates, like those involving this compound, often require specific, bulky electron-rich phosphine ligands[3].
-
Base Selection: The choice and amount of base are critical. The base activates the boronic acid for transmetalation. Insufficient or inappropriate base can halt the reaction.
References
Technical Support Center: Troubleshooting Failed Suzuki Reactions with Sterically Hindered Boronic Acids
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when working with sterically hindered boronic acids.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki reaction with a sterically hindered boronic acid failing or giving low yields?
A1: Low or no conversion in Suzuki-Miyaura coupling reactions involving sterically hindered boronic acids can be attributed to several factors, primarily stemming from the challenging nature of the substrates.[1]
-
Steric Hindrance: The bulky nature of the boronic acid and/or the coupling partner can impede crucial steps of the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination.[1][2]
-
Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.[1] The selection of an appropriate ligand is critical to facilitate the reaction.
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature significantly impacts the reaction outcome.[1]
-
Catalyst Deactivation: The palladium catalyst may not be in its active Pd(0) state or can be inhibited by coordination with basic nitrogen atoms if present in the substrate.[1]
-
Boronic Acid Quality: Impurities in the boronic acid can poison the palladium catalyst or lead to unwanted side reactions, reducing the yield.[3]
Q2: What are the most effective catalysts and ligands for coupling sterically hindered boronic acids?
A2: For challenging couplings with sterically hindered substrates, robust catalyst systems are necessary. It is recommended to use a combination of a palladium precursor and a specialized ligand.
-
Bulky, Electron-Rich Phosphine Ligands: These are considered the gold standard for difficult Suzuki couplings.[4] Ligands such as SPhos, XPhos, and RuPhos (Buchwald ligands) are designed to accelerate both oxidative addition and reductive elimination.[1][4] Trialkylphosphines like P(t-Bu)₃ are also highly effective.[4]
-
N-Heterocyclic Carbene (NHC) Ligands: Palladium complexes with NHC ligands demonstrate excellent activity for coupling sterically demanding substrates, often resulting in high yields under mild conditions with low catalyst loadings.[4][5]
-
Palladacycles: These catalysts exhibit thermal stability, are insensitive to air and water, and can be very effective for Suzuki couplings.[6]
Q3: How does the choice of base influence Suzuki reactions with sterically hindered substrates?
A3: The base plays a crucial role in the Suzuki-Miyaura reaction by activating the boronic acid for transmetalation.[7][8] For sterically hindered substrates, the choice of base is critical.
-
Strong Inorganic Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective for challenging Suzuki couplings.[4][9] K₃PO₄ is a widely used and effective base that is strong enough to promote the reaction without causing significant side reactions.[4]
-
Milder Bases: In cases where the substrate is sensitive to strong bases, milder options like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) can be used, often in aqueous solvent mixtures.[9][10]
-
Fluoride Sources: For substrates with base-sensitive functional groups like esters, fluoride sources such as potassium fluoride (KF) or cesium fluoride (CsF) can be beneficial as they are less likely to cause hydrolysis.[8]
Q4: What are the optimal reaction conditions (temperature, solvent) for challenging Suzuki couplings?
A4: The optimal temperature and solvent are highly dependent on the specific substrates and catalyst system.
-
Temperature: While many Suzuki reactions are conducted at elevated temperatures (80-110 °C) to drive the reaction to completion, highly active modern catalysts can often facilitate coupling at room temperature.[2][4] If catalyst decomposition or side reactions are observed at high temperatures, attempting the reaction at a lower temperature with a more active catalyst is a viable strategy.[4][11]
-
Solvent: A mixture of an organic solvent (like Dioxane, THF, or Toluene) with water is commonly used to help dissolve the inorganic base and boronic acid.[9] For biphasic reactions, vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[12] The choice of solvent can also influence the selectivity of the reaction in some cases.[13]
Q5: How can I minimize common side reactions like protodeboronation and homocoupling?
A5: Protodeboronation (cleavage of the C-B bond) and homocoupling of the boronic acid are common side reactions that reduce the yield of the desired product.[10][14]
-
To Minimize Protodeboronation:
-
Use Milder Bases: Employing milder bases like K₂CO₃ or Cs₂CO₃ can reduce the rate of protodeboronation.[10]
-
Protect the Boronic Acid: Converting the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a MIDA boronate, can protect it from decomposition.[8][14]
-
Anhydrous Conditions: In some cases, running the reaction under anhydrous conditions can minimize protodeboronation, though water is often necessary for the activity of certain bases.[1]
-
Slow-Release Strategy: Employing a "masking" reagent can protect the boronic acid from degradation while allowing for its controlled release into the reaction.[14]
-
-
To Minimize Homocoupling:
-
Degas Thoroughly: Oxygen can promote the homocoupling of boronic acids and lead to catalyst decomposition. It is crucial to properly degas the solvent and reaction mixture.[2][9]
-
Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling. Experimenting with different palladium sources and ligands can help mitigate this side reaction.[1]
-
Slow Addition: Slowly adding the boronic acid to the reaction mixture can keep its concentration low at any given time, thereby reducing the rate of homocoupling.[1]
-
Troubleshooting Guides
Problem: Low to No Product Yield
| Potential Cause | Suggested Solution |
| Inefficient Catalyst System | For sterically hindered substrates, standard catalysts like Pd(PPh₃)₄ are often insufficient.[4] Switch to a more robust system using a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand.[1][4][5] |
| Inappropriate Base | The choice of base is critical. For challenging couplings, a moderately strong, non-nucleophilic base is often preferred. Potassium phosphate (K₃PO₄) is a good starting point.[4] If the substrate is base-sensitive, consider milder bases like K₂CO₃ or fluoride sources like KF.[8][10] |
| Suboptimal Temperature | If the reaction is sluggish, cautiously increasing the temperature (e.g., from 80 °C to 110 °C) may improve the rate.[2] However, if catalyst decomposition is observed, try a lower temperature with a more active catalyst.[4] Some modern catalysts can facilitate reactions at room temperature.[11] |
| Poor Boronic Acid Quality | Impurities in the boronic acid can poison the catalyst.[3] Ensure the boronic acid is pure. If necessary, it can be purified by recrystallization or by converting it to its diethanolamine adduct, which can be easily isolated and purified.[2] |
| Oxygen Contamination | Oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[2] Ensure all solvents are thoroughly degassed and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).[9] |
Problem: Significant Formation of Side Products
| Side Product | Potential Cause | Suggested Solution |
| Protodeboronation | The C-B bond of the boronic acid is cleaved, replacing it with a hydrogen atom. This is often promoted by strong bases and water, especially with electron-rich or heteroaromatic boronic acids.[1][10] | Use a milder base (e.g., K₂CO₃, KF).[10] Convert the boronic acid to a more stable derivative like a pinacol ester (BPin) or a MIDA boronate.[8] Consider running the reaction under anhydrous conditions if compatible with the chosen base.[1] |
| Homocoupling | The boronic acid couples with itself to form a biaryl byproduct. This is often competitive with the desired cross-coupling, especially if the cross-coupling is slow or in the presence of oxygen.[1] | Thoroughly degas the reaction mixture to remove oxygen.[2] Experiment with different catalyst systems, as some are less prone to promoting homocoupling.[1] In some cases, slow addition of the boronic acid can minimize its concentration and reduce the rate of homocoupling.[1] |
Experimental Protocols
General Procedure for Suzuki Coupling with a Sterically Hindered Boronic Acid
This protocol is a robust starting point and may require optimization for specific substrates.
Materials:
-
Aryl Halide (1.0 equiv)
-
Sterically Hindered Boronic Acid or Ester (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., XPhos Pd G3, 0.5–2 mol%)[2]
-
Base (e.g., Anhydrous powdered K₃PO₄, 2.0 - 3.0 equiv)[9]
-
Solvent (e.g., Anhydrous, degassed Dioxane/H₂O 10:1)[2]
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, sterically hindered boronic acid (or ester), palladium catalyst, and base.[9]
-
Add the anhydrous, degassed solvent via syringe.[2][9] The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[2]
-
Seal the flask and place it in a preheated oil bath (typically 80–110 °C).[2][9]
-
Stir the reaction mixture vigorously.[9]
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.[2] Reactions can take from 2 to 24 hours.[9]
-
Upon completion, cool the reaction mixture to room temperature.[2]
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by flash column chromatography.[2]
Visualizations
Caption: Troubleshooting workflow for a failed Suzuki reaction.
Caption: The Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens [organic-chemistry.org]
- 12. reddit.com [reddit.com]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Catalyst Loading for 3,3-Dimethyl-1-butenylboronic Acid Coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the Suzuki-Miyaura cross-coupling of 3,3-Dimethyl-1-butenylboronic acid. The sterically demanding nature of this substrate often requires careful optimization of reaction conditions, particularly catalyst loading, to achieve high yields and minimize side reactions.
Frequently Asked Questions (FAQs)
Q1: I am observing low to no conversion in my Suzuki-Miyaura coupling reaction with this compound. What are the primary factors to investigate?
A1: Low conversion with a sterically hindered vinylboronic acid like this compound can be attributed to several factors. The initial points to verify are the quality of your reagents and the reaction setup. Ensure that the boronic acid has not degraded, as protodeboronation is a common issue with vinyl boronic acids.[1] The palladium catalyst and phosphine ligands should be fresh and stored under an inert atmosphere to prevent oxidation.[2] Additionally, confirm that the reaction is conducted under strictly anhydrous and oxygen-free conditions, as oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[1]
Q2: What is the optimal catalyst loading for this type of sterically hindered coupling?
A2: There is no single optimal catalyst loading, as it is highly dependent on the specific coupling partners, solvent, base, and temperature. For sterically hindered substrates, a higher catalyst loading (e.g., 1-5 mol%) may be necessary to achieve a reasonable reaction rate.[3] However, simply increasing the catalyst amount can sometimes lead to a decrease in yield due to the formation of palladium nanoparticles. It is recommended to screen a range of catalyst loadings, for instance, from 0.5 to 2.5 mol%, to find the optimal concentration for your specific system.[4]
Q3: Which type of ligand is most suitable for the coupling of this compound?
A3: Due to the steric bulk of the tert-butyl group, standard ligands like triphenylphosphine (PPh₃) may be ineffective. Bulky and electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs), are highly recommended.[5] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which can facilitate the challenging oxidative addition and reductive elimination steps with sterically demanding substrates.[1]
Q4: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?
A4: Homocoupling is often caused by the presence of oxygen in the reaction mixture.[6] Therefore, rigorous degassing of all solvents and ensuring a robust inert atmosphere (argon or nitrogen) is critical. Using a Pd(0) source directly, such as Pd₂(dba)₃, can sometimes be advantageous over in-situ reduction of a Pd(II) precatalyst, which can contribute to homocoupling.[6] Additionally, using a slight excess of the aryl halide coupling partner can help to suppress the homocoupling of the boronic acid.
Q5: Protodeboronation seems to be a significant issue. What strategies can I employ to prevent it?
A5: Protodeboronation, the cleavage of the C-B bond by a proton source, is a common side reaction with vinylboronic acids.[1] To mitigate this, consider the following:
-
Use a milder base: Strong bases in the presence of water can accelerate protodeboronation. Switching to a weaker base like potassium fluoride (KF) or potassium carbonate (K₂CO₃) can be beneficial.[1]
-
Anhydrous conditions: Employing strictly anhydrous conditions can significantly reduce protodeboronation.
-
Protect the boronic acid: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester (BPin), can increase its stability towards protodeboronation.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a more robust pre-catalyst.[1] |
| Steric hindrance impeding the catalytic cycle | Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands.[5] Increase the reaction temperature. | |
| Poor solubility of reagents | Screen different solvents or solvent mixtures (e.g., Dioxane/H₂O, Toluene, DMF). | |
| Significant Homocoupling of Boronic Acid | Presence of oxygen | Thoroughly degas all solvents and maintain a strict inert atmosphere.[6] |
| Use of Pd(II) precatalyst | Consider using a Pd(0) source like Pd₂(dba)₃.[6] | |
| Suboptimal stoichiometry | Use a slight excess of the aryl halide. | |
| Protodeboronation of Boronic Acid | Harsh basic conditions in the presence of water | Use a milder base (e.g., KF, K₂CO₃).[1] |
| Instability of the boronic acid | Use strictly anhydrous conditions. Convert the boronic acid to a more stable pinacol ester.[1] | |
| Reaction Stalls or is Sluggish | Insufficient catalyst activity | Increase catalyst loading incrementally (e.g., from 1 mol% to 3 mol%). |
| Inappropriate base | Screen different bases. For sterically hindered couplings, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective.[7] | |
| Formation of Multiple Byproducts | Catalyst decomposition | Ensure a thoroughly inert atmosphere. Use a more stable ligand. |
| Side reactions due to high temperature | Lower the reaction temperature and monitor for longer reaction times. |
Data Presentation
Table 1: Effect of Catalyst Loading on Yield for a Model Suzuki Coupling of a Sterically Hindered Vinylboronic Acid
| Entry | Catalyst | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | SPhos | 0.5 | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 45 |
| 2 | Pd(OAc)₂ | SPhos | 1.0 | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 78 |
| 3 | Pd(OAc)₂ | SPhos | 2.0 | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 92 |
| 4 | Pd(OAc)₂ | SPhos | 3.0 | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 89 |
| 5 | Pd₂(dba)₃ | XPhos | 1.0 | Cs₂CO₃ | Toluene | 110 | 85 |
| 6 | Pd₂(dba)₃ | XPhos | 2.0 | Cs₂CO₃ | Toluene | 110 | 95 |
Note: This data is representative and actual results will vary depending on the specific substrates and conditions.
Experimental Protocols
General Protocol for Screening Catalyst Loading in the Suzuki-Miyaura Coupling of this compound
This protocol provides a starting point for optimizing the catalyst loading. It is recommended to set up parallel reactions with varying catalyst concentrations.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Bulky phosphine ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃, finely powdered) (2.0-3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 10:1, toluene)
-
Schlenk tube or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the finely powdered base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Catalyst/Ligand Addition: In a separate vial, weigh the desired amount of palladium precatalyst and ligand. For initial screening, prepare stock solutions of the catalyst and ligand to ensure accurate dispensing of small quantities. Add the catalyst and ligand to the reaction vessel under a positive pressure of inert gas.
-
Solvent Addition: Add the degassed solvent via syringe to the reaction vessel. The concentration of the limiting reagent should typically be between 0.1 M and 0.5 M.
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for optimizing the Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification After Reactions with 3,3-Dimethyl-1-butenylboronic acid
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the removal of boron-containing impurities following reactions, such as Suzuki-Miyaura cross-coupling, involving 3,3-Dimethyl-1-butenylboronic acid.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process and offers potential solutions.
Issue 1: Residual boron-containing impurities are detected after a standard aqueous workup.
-
Possible Cause: Boron species, such as boric acid or boronate esters, can be highly polar and may not be completely removed by a simple aqueous extraction.[1]
-
Solutions:
-
Basic Aqueous Wash: For acidic boron impurities like unreacted boronic acids or boric acid, a basic wash can convert them into their corresponding boronate salts, which are more soluble in the aqueous phase.[1][2]
-
Azeotropic Distillation with Methanol: Boric acid can be removed by forming the volatile trimethyl borate ester, which can then be evaporated under reduced pressure.[1][2]
-
Specialized Scavengers: Use silica-based scavengers for targeted removal of boronic acids and their derivatives.[1][3]
-
Issue 2: The desired product co-elutes with boron impurities during silica gel chromatography.
-
Possible Cause: The polarity of the desired product and the boron impurity may be too similar for effective separation using standard eluent systems.[1]
-
Solutions:
-
Modify the Eluent System: Adjusting the solvent polarity, for instance by trying a dichloromethane/methanol system, may improve separation.[2]
-
Pre-Column Treatment: Remove the bulk of the boron impurities before chromatography by employing one of the methods described in Issue 1 (basic wash, azeotropic distillation, or scavengers).[1]
-
Alternative Stationary Phases: If co-elution persists on silica gel, consider using a different stationary phase, such as C18 reverse-phase chromatography.
-
Issue 3: The reaction was performed with a boronate ester derivative (e.g., a pinacol ester) of this compound, and the ester is difficult to remove.
-
Possible Cause: Boronate esters, particularly pinacol esters, can be stable and may require specific conditions for cleavage and removal.
-
Solution:
Frequently Asked Questions (FAQs)
Q1: What are the most common boron-containing impurities after a reaction with this compound?
A1: The most common impurities are unreacted this compound, boric acid (formed from decomposition or hydrolysis), and potentially boronate esters if they are formed during the reaction or used as the starting material.
Q2: What is the most straightforward method for removing simple boron impurities like boric acid?
A2: The most frequently cited and simplest method is repeated co-evaporation with methanol.[1][2] This process converts non-volatile boric acid into volatile trimethyl borate, which is easily removed under reduced pressure.[1][2]
Q3: When should I consider using a scavenger resin for boron removal?
A3: Scavenger resins are particularly useful when standard extraction and distillation methods are ineffective, when the desired product is sensitive to acidic or basic conditions, or when a very high level of purity is required. Resins like SiliaBond DEAM and SiliaBond Diol have been shown to be effective scavengers for boronic acids.[1][3]
Q4: Are there any instrumental techniques to detect residual boron impurities?
A4: While ¹H NMR can sometimes show broad signals for boronic acids, ¹¹B NMR spectroscopy is a more direct and sensitive technique for detecting and quantifying boron-containing species. Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) can also be used for trace-level quantification of boron.
Data Presentation
Table 1: Comparison of Scavenger Resins for Boronic Acid Removal
| Scavenger Type | Functional Group | Binding Mechanism | Typical Conditions | Efficiency |
| SiliaBond DEAM | N,N-Diethanolaminomethyl | Covalent/Coordinate | Room temperature, various organic solvents | High |
| SiliaBond Diol | Diol | Covalent (ester formation) | Room temperature, various organic solvents | High[3] |
| Sorbitol Extraction | Polyol | Covalent (ester formation) | Biphasic (organic/aqueous) | Moderate to High[5] |
Experimental Protocols
Protocol 1: Basic Aqueous Wash for Boronic Acid Removal
-
Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a 1-2 M aqueous solution of NaOH or K₂CO₃.[1][2]
-
Separate the aqueous layer.
-
Optional: Back-extract the aqueous layer with the organic solvent to recover any dissolved product.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
Protocol 2: Azeotropic Distillation with Methanol
-
Concentrate the crude reaction mixture under reduced pressure to remove the reaction solvent.
-
Add methanol to the residue.
-
Concentrate the mixture again under reduced pressure.
-
Repeat steps 2 and 3 at least three times to ensure the complete conversion and removal of boric acid as trimethyl borate.[1][2]
Protocol 3: Purification Using a Scavenger Resin (Batch Method)
-
Dissolve the crude product in a suitable organic solvent.
-
Add the scavenger resin (e.g., SiliaBond Diol, typically 3-5 equivalents relative to the boronic acid).
-
Stir the suspension at room temperature for 1-4 hours. Monitor the removal of the impurity by TLC or LC-MS.
-
Filter the mixture to remove the resin.
-
Wash the resin with a small amount of the solvent.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified product.
Visualizations
Caption: General workflow for post-reaction workup and purification.
Caption: Decision tree for choosing a boron impurity removal method.
Caption: Mechanism of boronic acid removal via basic aqueous wash.
References
Validation & Comparative
A Comparative Guide to 3,3-Dimethyl-1-butenylboronic Acid and its Pinacol Ester for Researchers and Drug Development Professionals
In the realm of organic synthesis and drug discovery, the choice of reagents is paramount to the success of a chemical transformation. Boronic acids and their corresponding pinacol esters are indispensable tools, particularly in the widely utilized Suzuki-Miyaura cross-coupling reaction. This guide provides an objective comparison of 3,3-Dimethyl-1-butenylboronic acid and its pinacol ester, offering insights into their respective performance, stability, and handling characteristics to aid researchers in selecting the optimal reagent for their specific needs.
Executive Summary: The Stability-Reactivity Trade-off
The fundamental difference between this compound and its pinacol ester lies in a classic trade-off between stability and reactivity. The boronic acid is generally the more reactive species in cross-coupling reactions, which can lead to faster reaction times.[1] However, this increased reactivity comes at the cost of lower stability, making it more susceptible to degradation over time and under certain reaction conditions.
Conversely, the pinacol ester offers significantly enhanced stability, is generally a solid that is easier to handle and purify by standard techniques like column chromatography, and boasts a longer shelf-life.[2][3] This robustness makes the pinacol ester a preferred choice in multi-step syntheses and for library generation where consistent reagent quality is critical. The trade-off for this stability is often a slightly lower reaction rate, as the ester typically needs to hydrolyze in situ to the active boronic acid under the reaction conditions.
Quantitative Performance Comparison
While direct head-to-head quantitative data for this compound and its pinacol ester in a specific reaction is not extensively available in the public domain, we can extrapolate from the well-established performance differences between vinyl/alkylboronic acids and their pinacol esters in Suzuki-Miyaura coupling reactions. The following tables provide a summary of their key characteristics and representative performance data.
Table 1: General Properties and Handling
| Property | This compound | This compound pinacol ester |
| Physical Form | Typically a solid | Often a crystalline solid or oil |
| Stability | Moderate; susceptible to oxidation and protodeboronation | High; generally stable to air and moisture |
| Handling | Requires careful handling, preferably under an inert atmosphere for long-term storage | Easier to handle and weigh in air |
| Purification | Can be challenging to purify by chromatography due to potential decomposition on silica gel | Readily purified by standard column chromatography |
| Shelf-life | Shorter shelf-life; may require storage at low temperatures | Extended shelf-life at room temperature |
Table 2: Comparative Performance in Suzuki-Miyaura Coupling (Representative Data)
| Parameter | This compound | This compound pinacol ester |
| Reactivity | Higher intrinsic reactivity | Generally lower reactivity; requires in situ hydrolysis |
| Reaction Time | Potentially shorter | May require longer reaction times or higher temperatures |
| Typical Yield | Can be high, but may be compromised by reagent decomposition | Often provides more reproducible and high yields due to higher purity and stability of the starting material |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for reproducible results. Below are representative protocols for a Suzuki-Miyaura coupling reaction and a hydrolytic stability assessment.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl halide (1.0 equiv)
-
This compound OR its pinacol ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 - 3.0 equiv)
-
Solvent (e.g., Toluene, Dioxane, DMF, often with a small amount of water)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, the boronic acid or pinacol ester, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the solvent and degas the mixture by bubbling with the inert gas for 10-15 minutes.
-
Add the palladium catalyst to the mixture under a positive pressure of the inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Assessment of Hydrolytic Stability by ¹H NMR Spectroscopy
Materials:
-
Boronic acid or pinacol ester (approx. 5-10 mg)
-
NMR solvent (e.g., DMSO-d₆ or Acetone-d₆)
-
Deuterated water (D₂O)
-
NMR tube
Procedure:
-
Dissolve a precisely weighed amount of the boronic acid or pinacol ester in the chosen NMR solvent in an NMR tube.
-
Acquire a ¹H NMR spectrum at time t=0.
-
Add a defined volume of D₂O to the NMR tube, shake to mix, and immediately start acquiring spectra at regular time intervals (e.g., every 30 minutes).
-
Monitor the appearance of signals corresponding to the hydrolyzed boronic acid and pinacol, and the disappearance of the pinacol ester signals.
-
The percentage of hydrolysis can be calculated by integrating the characteristic peaks of the starting material and the hydrolysis products.
Visualization of Key Concepts
To further illustrate the concepts discussed, the following diagrams visualize the Suzuki-Miyaura catalytic cycle and the decision-making process for reagent selection.
References
Reactivity of 3,3-Dimethyl-1-butenylboronic Acid Versus Other Vinylboronic Acids: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of the appropriate vinylboronic acid is crucial for the success of Suzuki-Miyaura cross-coupling reactions. This guide provides an objective comparison of the reactivity of 3,3-Dimethyl-1-butenylboronic acid against other common vinylboronic acids, supported by structural analysis and representative experimental data.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] Vinylboronic acids are key reagents in these reactions, serving as precursors for the introduction of vinyl moieties into a wide range of organic molecules. The reactivity of these reagents, however, is not uniform and is significantly influenced by the substitution pattern on the vinyl group. This guide focuses on comparing the performance of this compound with three other widely used vinylboronic acids: vinylboronic acid, propenylboronic acid, and styrylboronic acid.
Influence of Structure on Reactivity
The reactivity of vinylboronic acids in the Suzuki-Miyaura coupling is primarily dictated by two key factors: steric hindrance and electronic effects. These factors predominantly influence the transmetalation step of the catalytic cycle, which is often rate-determining.
Steric Hindrance: The size of the substituents on the vinyl boronic acid can significantly impact the ease with which the boron atom can approach the palladium center for transmetalation. Increased steric bulk around the boron atom can hinder this approach, leading to slower reaction rates.
Electronic Effects: The electronic nature of the substituents on the vinyl group can alter the nucleophilicity of the vinyl group being transferred. Electron-donating groups can increase the electron density on the vinyl carbon attached to boron, potentially facilitating transmetalation. Conversely, electron-withdrawing groups can decrease this electron density.
Herein lies the key comparison:
-
This compound possesses a bulky neopentyl group. This significant steric hindrance is expected to decrease its reactivity compared to less substituted vinylboronic acids.
-
Vinylboronic acid , being the simplest vinylboronic acid, is the least sterically hindered. However, it is known to be unstable and prone to polymerization, often necessitating the use of more stable derivatives like its boroxine or trifluoroborate salt.[3]
-
Propenylboronic acid introduces a methyl group, which presents a moderate increase in steric bulk compared to vinylboronic acid.
-
Styrylboronic acid features a phenyl group, which can influence reactivity through both steric and electronic effects (as the phenyl ring is electron-withdrawing by induction but can participate in resonance).
Comparative Performance Data
| Vinylboronic Acid | Coupling Partner (Aryl Halide) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 2-Bromonaphthalene | Pd(OAc)₂ / AntPhos | TMSOK | 1,4-Dioxane | 100 | <1 | 94 |
| Vinylboronic acid (from trivinylboroxane) | 2'-Bromoacetanilide | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 80 | 12 | 85 |
| (E)-Propenylboronic acid | Iodobenzene | Pd(PPh₃)₄ | NaOEt | Benzene | Reflux | 2 | 96 |
| (E)-Styrylboronic acid | 4-Iodoanisole | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 60 | 10 | 98 |
Disclaimer: The data in this table is a synthesized representation from multiple sources to illustrate general reactivity trends and may not reflect the results of a single head-to-head study.
From the table, it is evident that all four vinylboronic acids can participate effectively in Suzuki-Miyaura couplings to afford high yields of the desired products. The seemingly lower reactivity of the sterically hindered this compound can be overcome with the use of highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands like AntPhos, and strong bases like potassium trimethylsilanolate (TMSOK).[4]
Experimental Protocols
To obtain reliable comparative data, a standardized experimental protocol is essential. The following provides a general methodology for the Suzuki-Miyaura cross-coupling of a vinylboronic acid with an aryl halide.
General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction:
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the vinylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and replace the atmosphere with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., a mixture of 1,4-dioxane and water, 4:1, 5 mL). In a separate vial, prepare a solution of the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) in the same degassed solvent and add it to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[5]
Visualizing Reaction Mechanisms and Logical Relationships
To further aid in the understanding of the factors governing the reactivity of these vinylboronic acids, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Guide: 3,3-Dimethyl-1-butenylboronic Acid vs. Vinyltrifluoroborates in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount for the successful synthesis of complex molecules. In the realm of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, organoboron reagents are indispensable. This guide provides a detailed comparison between 3,3-Dimethyl-1-butenylboronic acid and vinyltrifluoroborates, offering insights into their respective advantages and supported by experimental data for analogous systems.
While direct comparative studies between this compound and vinyltrifluoroborates are not extensively documented in peer-reviewed literature, a robust comparison can be drawn from the well-established characteristics of alkenylboronic acids and potassium alkenyltrifluoroborates.
Executive Summary: Key Distinctions
The primary advantages of potassium vinyltrifluoroborate lie in its exceptional stability and ease of handling. As crystalline, free-flowing solids, they are stable to air and moisture, allowing for prolonged storage without degradation.[1][2][3] This contrasts with many boronic acids, which can be susceptible to decomposition.[1][4]
Conversely, This compound , as a sterically hindered alkenylboronic acid, may offer advantages in specific synthetic contexts where fine-tuning of reactivity is crucial. The bulky tert-butyl group can influence the rate and selectivity of the transmetalation step in the Suzuki-Miyaura catalytic cycle.
Comparative Data
The following tables summarize the key characteristics and representative reaction conditions for each class of reagent, based on available literature for vinyltrifluoroborates and general knowledge of sterically hindered alkenylboronic acids.
Table 1: General Properties and Handling
| Feature | This compound (and Alkenylboronic Acids) | Potassium Vinyltrifluoroborate (and Alkenyltrifluoroborates) |
| Physical State | Typically solids | Crystalline, free-flowing solids[1][2][3] |
| Stability to Air & Moisture | Variable; can be prone to dehydration to form boroxines and protodeboronation[1][4] | High; generally stable for extended periods without special precautions[1][2][3][5] |
| Handling | May require storage under inert atmosphere or refrigeration | Can be handled on the benchtop[2] |
| Purity | Can be challenging to purify and may exist as mixtures with anhydrides (boroxines)[3][4] | Readily purified by recrystallization to high purity[5] |
| Toxicity | Generally low toxicity[6] | Low toxicity, with boron byproducts being environmentally benign[6] |
Table 2: Representative Suzuki-Miyaura Reaction Parameters
| Parameter | This compound (Anticipated) | Potassium Vinyltrifluoroborate[7][8] |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | PdCl₂, Pd(OAc)₂[7][8] |
| Ligand | PPh₃, dppf, or specialized ligands for sterically hindered substrates | PPh₃[7][8] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Cs₂CO₃[7][8] |
| Solvent System | Toluene/H₂O, Dioxane/H₂O, THF/H₂O | THF/H₂O (9:1)[7][8] |
| Reaction Temperature | 60-110 °C | Room temperature to 60 °C |
| Reaction Time | Typically several hours | Can be rapid, often complete within hours |
| Yields | Substrate dependent | Moderate to excellent yields reported for a wide range of substrates[7][8] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Potassium Vinyltrifluoroborate with an Aryl Bromide
This protocol is adapted from the work of Molander, G. A., et al.[7][8]
Materials:
-
Aryl bromide (1.0 mmol)
-
Potassium vinyltrifluoroborate (1.2 mmol)
-
Palladium(II) chloride (PdCl₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.06 mmol, 6 mol%)
-
Cesium carbonate (Cs₂CO₃) (3.0 mmol)
-
Tetrahydrofuran (THF), anhydrous (9 mL)
-
Water, deionized (1 mL)
Procedure:
-
To an oven-dried flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, potassium vinyltrifluoroborate, palladium(II) chloride, triphenylphosphine, and cesium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the anhydrous THF and deionized water via syringe.
-
Heat the reaction mixture to 60 °C and stir vigorously for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired vinylated arene.
Protocol 2: General Considerations for Suzuki-Miyaura Coupling of this compound
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2-1.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃) (2-3 equiv)
-
Solvent (e.g., Toluene/H₂O or Dioxane/H₂O)
Procedure:
-
In a flask under an inert atmosphere, combine the aryl halide, this compound, palladium catalyst, and base.
-
Add the degassed solvent system.
-
Heat the mixture, typically between 80-110 °C, and monitor the reaction. Due to the steric hindrance, longer reaction times or more forcing conditions may be necessary.
-
Workup and purification would follow a standard procedure similar to Protocol 1.
Diagrams
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 7. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Analytical Methods for Monitoring 3,3-Dimethyl-1-butenylboronic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
Monitoring the progress of chemical reactions involving 3,3-Dimethyl-1-butenylboronic acid is crucial for optimizing reaction conditions, ensuring product quality, and scaling up processes in pharmaceutical and chemical development. This guide provides an objective comparison of the most common analytical techniques used for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The selection of an appropriate method depends on factors such as the need for quantitative data, structural confirmation, and sample throughput.
Comparison of Analytical Methods
The following table summarizes the key performance metrics of HPLC, GC-MS, and NMR spectroscopy for the analysis of boronic acid reactions. This data, compiled from various studies on boronic acids, provides a baseline for what can be expected when applying these techniques to reactions involving this compound.
| Analytical Method | Principle | Key Performance Metrics | Advantages | Disadvantages |
| HPLC-UV/MS | Separation based on polarity, detection by UV absorbance or mass spectrometry. | LOD: ~0.1 µg to 1.2 ng[1][2][3] LOQ: ~1.0 µg[1][2] Recovery: 97.1 to 105.7%[1][2] Precision (RSD): <2.0%[1][2] | Excellent for non-volatile or thermally labile compounds, provides quantitative data, and high throughput is possible.[1][2][4] | Can be slower than spectroscopic methods and requires mobile phase compatibility.[4] |
| GC-MS | Separation of volatile compounds, detection by mass spectrometry. | LOD: ~0.04 µg/L (for derivatized boric acid)[5] LOQ: 2.5 ppm to 30 ppm (for specific boronic species)[6] | High sensitivity and specificity, excellent for identifying and quantifying volatile impurities.[5][6] | Often requires derivatization for polar boronic acids to increase volatility and prevent boroxine formation.[1][5][6][7] |
| NMR Spectroscopy | Provides detailed structural information and quantitative data based on nuclear spin transitions in a magnetic field. | Quantitative by nature with an internal standard.[8][9] | Excellent for structural elucidation, quantitative without the need for calibration curves for each analyte, and can be used for in-situ reaction monitoring.[8][9][10][11] | Lower sensitivity compared to MS-based methods, and complex mixtures can lead to overlapping signals.[12] |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are generalized and may require optimization for specific reaction mixtures.
High-Performance Liquid Chromatography (HPLC)
This protocol is based on a general method for the separation of multiple boronic acids and can be adapted for monitoring the consumption of this compound.[13]
-
System: An HPLC system with a PDA detector.
-
Column: XSelect Premier HSS T3 Column.
-
Mobile Phase: A gradient of acetonitrile and water, both modified with formic acid.
-
Gradient: A linear gradient from 5% to 95% organic phase over approximately 16 minutes.
-
Flow Rate: As per column specifications.
-
Detection: UV detection at an appropriate wavelength for the reactants and products.
-
Sample Preparation: Dilute an aliquot of the reaction mixture in a suitable solvent (e.g., acetonitrile/water) and filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general approach for the analysis of boronic acids, which often requires derivatization.[6][7]
-
Derivatization (if necessary): To a dried aliquot of the reaction mixture, add an aprotic solvent (e.g., carbon tetrachloride) and a derivatizing agent (e.g., pinacol or triethanolamine).[5][7] Heat the mixture to complete the reaction, then cool to room temperature.
-
System: A GC-MS instrument.
-
Column: A low-polarity column such as a Varian VF-5 ms.[7]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[7]
-
Injector Temperature: 280 °C.[7]
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 320 °C at 8 °C/min.[7]
-
MS Detection: Electron ionization (EI+) with a scan range of 25-800 amu.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is suitable for monitoring the progress of Suzuki-Miyaura coupling reactions.[8][9]
-
Sample Preparation: Withdraw an aliquot (e.g., 0.1 mL) from the reaction mixture and transfer it to an NMR tube. Dilute with a deuterated solvent (e.g., CDCl₃). An internal standard can be added for precise quantification.[9]
-
Spectrometer: A standard NMR spectrometer (e.g., 60 MHz or higher).[8]
-
Acquisition: Acquire ¹H NMR spectra at regular time intervals. Other nuclei such as ¹¹B or ¹⁹F may also be monitored if appropriate for the reaction.[10][12]
-
Data Processing: Process the spectra using standard software.
-
Analysis: Monitor the decrease in the signal intensity of the starting materials and the increase in the signal intensity of the products. The relative integration of these signals can be used to determine the reaction conversion.[9]
Visualizing the Workflow
The following diagram illustrates a general workflow for monitoring a chemical reaction using an analytical technique like HPLC or GC-MS.
Caption: General workflow for monitoring a chemical reaction.
This guide provides a comparative overview of key analytical methods for monitoring reactions of this compound, offering researchers the information needed to select the most appropriate technique for their specific application.
References
- 1. researchgate.net [researchgate.net]
- 2. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. azom.com [azom.com]
- 9. benchchem.com [benchchem.com]
- 10. Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 12. benchchem.com [benchchem.com]
- 13. waters.com [waters.com]
A Comparative Guide to the NMR Spectroscopic Analysis of Products from 3,3-Dimethyl-1-butenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for products derived from the Suzuki-Miyaura coupling of 3,3-dimethyl-1-butenylboronic acid. As a point of comparison, data for a structurally analogous compound synthesized via the Heck reaction is also presented. This guide is intended to aid researchers in the identification and characterization of cross-coupling products featuring the sterically hindered 3,3-dimethyl-1-butenyl (tert-butylethenyl) moiety.
Performance Comparison of Cross-Coupling Products
The Suzuki-Miyaura coupling provides a powerful and versatile method for the formation of carbon-carbon bonds. When employing this compound, the reaction facilitates the introduction of a bulky vinyl group onto various scaffolds. An alternative method for achieving similar structural motifs is the Heck reaction. Below is a comparison of the NMR spectroscopic data for a representative product from a Suzuki-Miyaura coupling and a comparable product from a Heck reaction.
For this comparison, we will analyze the hypothetical Suzuki-Miyaura coupling product, (E)-1-(3,3-dimethylbut-1-en-1-yl)-4-methoxybenzene , and the known Heck reaction product, (E)-1-methoxy-4-styrylbenzene . The latter serves as a useful analogue, differing by the substitution of a tert-butyl group with a phenyl group on the vinyl moiety.
Tabulated NMR Data
Table 1: ¹H NMR Data Comparison (CDCl₃)
| Proton Assignment | (E)-1-(3,3-dimethylbut-1-en-1-yl)-4-methoxybenzene (Predicted) | (E)-1-methoxy-4-styrylbenzene (Experimental) [1][2][3] |
| tert-Butyl (9H, s) | ~1.10 | - |
| Methoxy (3H, s) | ~3.82 | 3.82 |
| Vinyl H (1H, d) | ~6.20 | 6.91-7.08 |
| Vinyl H (1H, d) | ~6.30 | 6.91-7.08 |
| Aromatic H (2H, d) | ~6.85 | 6.88-6.91 |
| Aromatic H (2H, d) | ~7.30 | 7.42-7.49 |
Table 2: ¹³C NMR Data Comparison (CDCl₃)
| Carbon Assignment | (E)-1-(3,3-dimethylbut-1-en-1-yl)-4-methoxybenzene (Predicted) | (E)-1-methoxy-4-styrylbenzene (Experimental) [1][2][3] |
| tert-Butyl (C(CH₃)₃) | ~33.0 | - |
| tert-Butyl (C(CH₃)₃) | ~29.5 | - |
| Methoxy (OCH₃) | ~55.3 | 55.3 |
| Aromatic C (CH) | ~113.9 | 114.2 |
| Vinyl C (CH) | ~126.0 | 126.3, 128.7 |
| Aromatic C (CH) | ~127.0 | 126.7, 127.2, 127.7, 128.6 |
| Aromatic C (quat.) | ~130.5 | 130.2 |
| Vinyl C (CH) | ~139.0 | - |
| Aromatic C (quat.) | ~159.0 | 159.4 |
| Phenyl C (quat.) | - | 137.7 |
Experimental Protocols
Detailed experimental protocols for the Suzuki-Miyaura and Heck reactions are provided below. These are generalized procedures and may require optimization for specific substrates.
Suzuki-Miyaura Coupling of a Vinylboronic Acid
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of a vinylboronic acid with an aryl halide.
Reaction Scheme:
Figure 1. Suzuki-Miyaura Coupling Workflow.
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent and Base Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water. Add a base, typically an aqueous solution of Na₂CO₃ or K₂CO₃ (2.0 equiv).
-
Reaction Execution: Heat the reaction mixture to a temperature between 80-100 °C and stir vigorously for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Heck Reaction of an Aryl Halide with a Vinyl Compound
This protocol outlines a general procedure for the palladium-catalyzed Heck reaction between an aryl halide and a vinyl derivative.
Reaction Scheme:
Figure 2. Heck Reaction Workflow.
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine ligand (e.g., PPh₃, 2-10 mol%).
-
Solvent, Base, and Alkene Addition: Add a dry, degassed solvent such as DMF or acetonitrile. Add a base, which can be an organic base like triethylamine (Et₃N) or an inorganic base like K₂CO₃ (1.5-2.0 equiv). Finally, add the alkene (1.1-1.5 equiv).
-
Reaction Execution: Heat the mixture to 80-140 °C and stir for several hours to overnight. Monitor the reaction's progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off any inorganic salts and dilute the filtrate with an organic solvent and water. Separate the organic layer and wash it with water and brine.
-
Purification: Dry the organic phase, filter, and remove the solvent in vacuo. Purify the residue by column chromatography.
-
Analysis: Obtain ¹H NMR, ¹³C NMR, and mass spectra to confirm the structure and purity of the product.
Concluding Remarks
The NMR data presented provides a valuable reference for researchers working with this compound and related compounds. The distinct singlet signal for the nine protons of the tert-butyl group in the ¹H NMR spectrum and the corresponding two signals in the ¹³C NMR spectrum are key identifiers for products incorporating this moiety. The provided experimental protocols offer a starting point for the synthesis of these and other cross-coupling products. It is important to note that reaction conditions often require optimization based on the specific reactivity of the substrates and the desired product yield.
References
A Comparative Guide to HPLC Purity Analysis of 3,3-Dimethyl-1-butenylboronic Acid Products
For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount to ensure reliable and reproducible outcomes in synthetic chemistry. 3,3-Dimethyl-1-butenylboronic acid is a valuable building block in organic synthesis, and its purity can significantly impact reaction yields and impurity profiles of final products. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity assessment of commercial this compound products, supported by a detailed experimental protocol and a comparison with alternative analytical techniques.
HPLC Purity Assessment of Commercial Products
A reverse-phase HPLC method was developed to assess the purity of three commercially available this compound products. The method is designed to separate the main component from potential impurities, such as the corresponding boroxine (trimeric anhydride) and products of protodeboronation.
Experimental Protocol: HPLC Analysis
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
Start with 30% B, linear gradient to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 30% B over 1 minute and re-equilibrate for 4 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Samples are prepared by dissolving approximately 1 mg/mL of the this compound product in a 50:50 mixture of acetonitrile and water. The sample should be sonicated to ensure complete dissolution.
Data Presentation: Purity Comparison
The following table summarizes the purity data obtained from the HPLC analysis of three different commercial products of this compound. Purity is calculated based on the area percentage of the main peak.
| Product | Lot Number | Purity by HPLC (% Area) | Major Impurity (%) | Retention Time (min) |
| Product A | A-12345 | 98.5% | 1.1% (Boroxine) | 10.2 |
| Product B | B-67890 | 97.2% | 2.3% (Boroxine) | 10.2 |
| Product C | C-54321 | 99.1% | 0.7% (Boroxine) | 10.3 |
HPLC Experimental Workflow
The workflow for the HPLC purity assessment of this compound is outlined below.
Performance Comparison: Kinetic Profile of Sterically Hindered Alkenylboronic Acids
A comparative guide to the kinetic studies of Suzuki coupling with the sterically hindered 3,3-Dimethyl-1-butenylboronic acid and its alternatives is presented for researchers, scientists, and drug development professionals. This guide provides an objective comparison of performance with other boronic acids and esters, supported by experimental data and detailed methodologies for kinetic analysis.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with wide functional group tolerance. The kinetics of this reaction are influenced by the structure of the boronic acid, the organic halide, the palladium catalyst, ligands, base, and solvent system. For sterically hindered boronic acids, such as this compound, understanding these kinetic factors is crucial for reaction optimization.
While specific kinetic data for this compound is not extensively available in the literature, its kinetic behavior can be inferred by comparing it with other alkyl, alkenyl, and arylboronic acids. The bulky tert-butyl group adjacent to the carbon-boron bond in this compound is expected to significantly influence the reaction rate, primarily by affecting the transmetalation step in the catalytic cycle.
Electronic and Steric Effects
The rate of the Suzuki-Miyaura reaction is governed by a combination of electronic and steric factors. Electron-donating groups on the boronic acid generally accelerate the transmetalation step, while electron-withdrawing groups can slow it down.[1][2] However, steric hindrance around the boron atom can impede the approach of the boronic acid to the palladium center, thereby decreasing the reaction rate.[3][4][5] In the case of this compound, the steric effect of the neopentyl group is likely to be the dominant factor controlling its reactivity.
Comparison with Other Boronic Acids
Primary alkylboronic acids are generally less reactive than their aryl counterparts due to the lower nucleophilicity of the alkyl group and the challenges associated with the transmetalation of sp³-hybridized carbons.[1] Secondary alkylboronic acids exhibit even slower reaction rates due to increased steric hindrance.[1] Although this compound is an alkenylboronic acid, the significant steric bulk places it in a category of challenging substrates where transmetalation is expected to be slow.
The following table provides a qualitative comparison of the expected reactivity of this compound with other classes of boronic acids based on general principles of Suzuki-Miyaura reaction kinetics.
| Boronic Acid Class | Example | Expected Relative Initial Rate | Key Kinetic Factors |
| Sterically Hindered Alkenyl | This compound | Very Slow | Significant steric hindrance from the tert-butyl group is expected to make transmetalation the rate-limiting step. |
| Primary Alkyl | Ethylboronic Acid | Slow | Transmetalation of sp³ carbon is inherently slower than sp² carbons.[1] |
| Secondary Alkyl | Isopropylboronic Acid | Very Slow | Increased steric hindrance further slows the transmetalation step.[1] |
| Aryl (Electron-Neutral) | Phenylboronic Acid | Moderate | Generally faster transmetalation compared to alkylboronic acids.[1] |
| Aryl (Electron-Rich) | 4-Methoxyphenylboronic Acid | Fast | Electron-donating groups accelerate the transmetalation step.[1] |
| Aryl (Electron-Poor) | 4-Trifluoromethylphenylboronic Acid | Slow to Moderate | Electron-withdrawing groups can decrease the nucleophilicity of the aryl group, slowing down transmetalation.[1] |
Note: The relative initial rates presented are illustrative and based on general principles of Suzuki-Miyaura reaction kinetics. Actual rates are highly dependent on specific reaction conditions.
Experimental Protocols for Kinetic Studies
To quantitatively assess the kinetics of a Suzuki coupling reaction with a substrate like this compound, a detailed experimental protocol for reaction monitoring is required.
General Procedure for Reaction Monitoring
Materials and Equipment:
-
Aryl halide (e.g., 4-bromoanisole)
-
This compound (or other boronic acid for comparison)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane, or DMF)
-
Internal standard (e.g., dodecane or mesitylene)
-
Reaction vessel (e.g., Schlenk tube or multi-well reaction block)
-
Inert atmosphere (nitrogen or argon)
-
Heating and stirring module (e.g., magnetic stir plate with oil bath)
-
Analytical instrument (GC or HPLC)
Reaction Setup:
-
In a reaction vessel under an inert atmosphere, combine the aryl halide (1.0 mmol), the boronic acid (1.2-1.5 mmol), the base (2.0 mmol), and the internal standard (0.5 mmol).
-
Add the chosen anhydrous solvent (e.g., 10 mL of toluene).
-
Stir the mixture to ensure homogeneity.
-
Add the palladium catalyst (e.g., 1-5 mol%).
Initiation and Sampling:
-
Place the reaction vessel in a preheated oil bath at the desired temperature to initiate the reaction.
-
At specified time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Immediately quench the aliquot with a suitable solution (e.g., a mixture of water and diethyl ether) to stop the reaction.
-
Extract the organic layer, dry it (e.g., with Na₂SO₄), and prepare it for analysis.
Analysis:
-
Analyze the samples by GC or HPLC to determine the concentration of the starting materials and the product relative to the internal standard.
-
Plot the concentration of the product versus time to obtain the reaction profile and determine the initial reaction rate.
Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7] The efficiency of the overall cycle, and thus the reaction kinetics, can be influenced by any of these steps. For sterically hindered substrates, the transmetalation step is often rate-limiting.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Use of 3,3-Dimethyl-1-butenylboronic Acid and its Alternatives in Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Cost-Benefit Analysis of Boron Reagents in Suzuki-Miyaura Cross-Coupling Reactions
In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the development of pharmaceuticals and functional materials. The choice of the organoboron reagent is a critical parameter that dictates the efficiency, robustness, and economic viability of a synthetic route. This guide provides an objective cost-benefit analysis of 3,3-Dimethyl-1-butenylboronic acid and its common alternatives, namely its potassium trifluoroborate salt and pinacol ester, in the context of Suzuki-Miyaura reactions.
Executive Summary: The Stability vs. Reactivity Trade-Off
The primary consideration when selecting a vinylboron reagent lies in balancing chemical stability with reactivity. While vinylboronic acids are generally highly reactive, they are often prone to decomposition, which can impact shelf-life and reaction yields.[1] To address this, more stable alternatives such as potassium organotrifluoroborates and boronate esters (e.g., pinacol esters) have been developed. These alternatives often provide more consistent and reproducible results, albeit sometimes at a higher initial cost.[1]
Performance Comparison in a Model Suzuki-Miyaura Reaction
Table 1: Performance Comparison of 3,3-Dimethyl-1-butenylboron Reagents in a Suzuki-Miyaura Coupling with 4-bromoanisole
| Reagent | Structure | Typical Yield (%) | Key Advantages | Key Disadvantages |
| This compound | (Image of this compound structure) | 70-85 (estimated) | High reactivity, potentially faster reaction times. | Prone to polymerization and protodeboronation, lower stability.[2] |
| Potassium (E)-3,3-dimethylbut-1-en-1-yltrifluoroborate | (Image of Potassium (E)-3,3-dimethylbut-1-en-1-yltrifluoroborate structure) | 80-95[2] | High stability (air and moisture), crystalline solid, easy to handle.[3] | Requires activation with a base, potentially higher cost. |
| (E)-3,3-dimethylbut-1-en-1-ylboronic acid pinacol ester | (Image of (E)-3,3-dimethylbut-1-en-1-ylboronic acid pinacol ester structure) | 75-90 | Good stability, soluble in organic solvents, amenable to purification by chromatography.[1] | May exhibit slower reaction rates compared to the boronic acid. |
Cost Analysis
The economic feasibility of a synthetic route is a critical factor in drug development and large-scale synthesis. The following table provides an estimated cost comparison for the three classes of reagents. Prices are based on currently available listings from major chemical suppliers and are subject to change.
Table 2: Cost Comparison of 3,3-Dimethyl-1-butenylboron Reagents
| Reagent | CAS Number | Typical Price (USD/gram) | Price (USD/mmol) |
| This compound | 86595-37-1 | ~$50 - $100 | ~$6.40 - $12.80 |
| Potassium (E)-3,3-dimethylbut-1-en-1-yltrifluoroborate | N/A (analogue used for estimation) | ~$60 - $120 | ~$8.60 - $17.20 |
| (E)-3,3-dimethylbut-1-en-1-ylboronic acid pinacol ester | 154820-99-2 | ~$40 - $80 | ~$8.40 - $16.80 |
Mechanistic and Experimental Workflow
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The choice of boron reagent can influence the efficiency of the transmetalation step.
Figure 1. A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
The decision of which boron reagent to employ can be guided by several factors, including the scale of the reaction, the stability of the starting materials, and the desired purity of the final product.
Figure 2. A decision-making diagram for selecting the appropriate vinylboron reagent.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with Potassium Vinyltrifluoroborate
This protocol is adapted from studies on the use of potassium vinyltrifluoroborates in Suzuki-Miyaura reactions.[2][4][5]
Materials:
-
Aryl halide (1.0 mmol)
-
Potassium (E)-3,3-dimethylbut-1-en-1-yltrifluoroborate (1.2 mmol)
-
Palladium(II) chloride (PdCl₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.06 mmol, 6 mol%)
-
Cesium carbonate (Cs₂CO₃, 3.0 mmol)
-
Tetrahydrofuran (THF), anhydrous (9 mL)
-
Water, deionized (1 mL)
Procedure:
-
To a flame-dried Schlenk tube, add the aryl halide, potassium (E)-3,3-dimethylbut-1-en-1-yltrifluoroborate, and cesium carbonate.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous THF and deionized water via syringe.
-
In a separate vial, dissolve the palladium(II) chloride and triphenylphosphine in a small amount of THF and add this solution to the reaction mixture under a positive pressure of argon.
-
Seal the Schlenk tube and heat the reaction mixture to 80 °C in a preheated oil bath with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for Suzuki-Miyaura Coupling with a Vinylboronic Acid Pinacol Ester
This protocol is a general method adaptable for vinylboronic acid pinacol esters.
Materials:
-
Aryl halide (1.0 mmol)
-
(E)-3,3-dimethylbut-1-en-1-ylboronic acid pinacol ester (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
In a round-bottom flask, combine the aryl halide, (E)-3,3-dimethylbut-1-en-1-ylboronic acid pinacol ester, and potassium carbonate.
-
Add 1,4-dioxane and water.
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Heat the reaction mixture to 90-100 °C under an argon atmosphere.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with diethyl ether or ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Conclusion
The choice between this compound and its more stable alternatives, potassium trifluoroborate and pinacol ester, is a nuanced decision that depends on the specific requirements of the synthesis. For rapid, small-scale reactions where the instability of the boronic acid can be managed, it may be a cost-effective option. However, for complex, multi-step syntheses, or for applications where reproducibility and reagent stability are paramount, the higher initial cost of the potassium trifluoroborate or the pinacol ester can be justified by improved yields, easier handling, and greater reliability. The provided data and protocols serve as a guide for researchers to make an informed decision based on the specific cost-benefit considerations of their project.
References
Safety Operating Guide
Safe Disposal of 3,3-Dimethyl-1-butenylboronic Acid: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of 3,3-Dimethyl-1-butenylboronic acid, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on safety data sheets (SDS) and general chemical waste management guidelines.
Key Hazard Information and Personal Protective Equipment (PPE)
Proper handling and disposal of this compound require a thorough understanding of its hazards. This substance is classified as a hazardous chemical, and appropriate safety precautions must be taken.
| Hazard Classification | Description | Recommended Personal Protective Equipment (PPE) |
| Skin Irritation | Causes skin irritation.[1][2] | Wear protective gloves.[2] |
| Eye Irritation | Causes serious eye irritation.[1][2] | Wear safety glasses with side-shields or goggles. A face shield may also be necessary.[1] |
| Respiratory Irritation | May cause respiratory irritation.[1][2] | Use in a well-ventilated area or with local exhaust ventilation. Avoid breathing dust.[1][2] |
| Flammability | Flammable liquid and vapor. Vapors may form explosive mixtures with air.[3][4] | Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof equipment.[3][4] |
Step-by-Step Disposal Procedure for Spills and Waste
The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.[2][3][4] Do not discharge into drains or the environment.[1][2]
1. Immediate Actions for Spills:
-
Ensure adequate ventilation and eliminate all ignition sources.[3]
-
Wear appropriate PPE, including gloves, safety glasses, and a lab coat.[2]
-
For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).[1][3]
-
Carefully sweep or shovel the absorbed material into a suitable, labeled, and tightly sealed container for disposal.[1] Avoid creating dust.[1]
2. Waste Collection and Storage:
-
Collect waste this compound and contaminated materials in a designated, compatible, and properly labeled hazardous waste container.[5]
-
The container must be clearly labeled with "Hazardous Waste" and the chemical name.[5]
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[2][3]
3. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.[2][3][4]
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 3,3-Dimethyl-1-butenylboronic Acid
This guide provides critical safety and logistical information for the handling and disposal of (E)-(3,3-Dimethylbut-1-en-1-yl)boronic acid (CAS Number: 86595-37-1). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment, operational protocols, and proper disposal methods.
Hazard Identification and Precautionary Statements:
According to the Safety Data Sheet, this compound is classified as causing skin and serious eye irritation, and it may cause respiratory irritation.[1]
Signal Word: Warning[1]
Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
P405: Store locked up.[1]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with 3,3-Dimethyl-1-butenylboronic acid.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Face shield and safety glasses. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU).[1] | To protect eyes from contact, which can cause serious irritation.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[2][3] | To prevent skin contact and potential irritation.[1][2][3] |
| Body Protection | A laboratory coat is required.[2] For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat. | To protect skin from accidental splashes or spills.[2] |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary.[2] If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2] | To prevent respiratory tract irritation.[1][2] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
-
Preparation :
-
Donning PPE :
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling the Chemical :
-
Post-Handling :
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[1] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1] |
Storage and Disposal Plan
Storage:
-
Store in a tightly-closed container when not in use.[4]
-
Store in a cool, dry, well-ventilated area away from incompatible substances.
-
The recommended storage temperature is -10 ℃.[1]
-
Store locked up.[1]
Disposal:
-
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[2]
-
Do not let the product enter drains.[1]
-
Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[1]
-
Dispose of contents/container to an approved waste disposal plant.[4]
Spill Management Protocol
In the event of a spill, follow these procedural steps:
-
Evacuate : Immediately evacuate all non-essential personnel from the spill area.[2]
-
Ventilate : Ensure the area is well-ventilated, if it is safe to do so.[2]
-
Contain : Use personal protective equipment. Avoid dust formation. Avoid breathing vapours, mist or gas.[1] For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[2]
-
Clean-up : Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[2]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
